10(S)-HOME
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(E,10S)-10-hydroxyoctadec-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBFKZNLXJKTLQ-VMEIHUARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Microbial Synthesis of 10(S)-HOME from Oleic Acid: A Technical Guide
An in-depth examination of the biosynthetic pathway, experimental protocols, and potential signaling implications of 10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HOME) for researchers, scientists, and drug development professionals.
Introduction
10(S)-hydroxy-8(E)-octadecenoic acid (this compound) is an oxidized lipid metabolite of oleic acid with emerging biological significance. Unlike the well-characterized pathways involving cytochrome P450 epoxygenases and soluble epoxide hydrolases that lead to dihydroxy fatty acids, the biosynthesis of this compound from oleic acid is predominantly observed in microbial systems, particularly in Pseudomonas aeruginosa. This unique bioconversion involves a dioxygenase-mediated reaction that introduces a hydroxyl group and isomerizes the double bond of oleic acid. This guide provides a comprehensive technical overview of the biosynthesis of this compound, detailing the enzymatic pathway, experimental protocols for its production and analysis, and a discussion of its potential signaling roles.
Core Biosynthetic Pathway in Pseudomonas aeruginosa
The primary route for the synthesis of this compound from oleic acid in Pseudomonas aeruginosa is a two-step enzymatic process mediated by an "oleate-diol synthase" system. This system is encoded by an operon containing the genes PA2077 and PA2078. The process is initiated by the 10S-dioxygenase enzyme.
Step 1: Dioxygenation of Oleic Acid
The first and rate-limiting step is the stereospecific oxygenation of oleic acid at the C-10 position, which is catalyzed by 10S-dioxygenase (10S-DOX) , the protein product of the PA2077 gene. This enzyme is a di-heme cytochrome c peroxidase. The reaction also involves the isomerization of the cis-Δ9 double bond to a trans-Δ8 double bond, resulting in the formation of (10S)-hydroperoxy-8(E)-octadecenoic acid (10S-HPOME) [1][2].
Step 2: Reduction of the Hydroperoxide
The hydroperoxide intermediate, 10S-HPOME, is then reduced to the corresponding alcohol, this compound. This reduction can occur through non-enzymatic pathways within the cell or culture medium. In the context of the oleate-diol synthase system, 10S-HPOME can also serve as a substrate for the second enzyme in the pathway.
Further Conversion to a Diol
The 10S-HPOME intermediate can be further metabolized by (7S,10S)-hydroperoxide diol synthase (7,10-DS) , the product of the PA2078 gene. This enzyme converts 10S-HPOME into 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) [1][2]. Therefore, the production of this compound is often in competition with the production of 7,10-DiHOME.
Quantitative Data on this compound Production
The efficiency of this compound production can vary significantly depending on the Pseudomonas aeruginosa strain and the fermentation conditions. The following table summarizes key quantitative data from studies on this bioconversion.
| Parameter | Value | Strain | Reference |
| Yield | 42% (w/w) | P. aeruginosa NRRL B-14938 | [3][4] |
| Productivity | 0.07 g L⁻¹ h⁻¹ | P. aeruginosa NRRL B-14938 | [3] |
| Final Concentration | 4.24 g L⁻¹ | P. aeruginosa NRRL B-14938 | [3] |
| Optimal Temperature | 26 °C | P. aeruginosa NRRL B-14938 | [4] |
| Optimal pH | 7.0 | P. aeruginosa NRRL B-14938 | [4] |
| Optimal Reaction Time | 60 hours | P. aeruginosa NRRL B-14938 | [4] |
Experimental Protocols
Production of this compound using Pseudomonas aeruginosa
This protocol outlines the general procedure for the microbial conversion of oleic acid to this compound using a suitable strain of P. aeruginosa (e.g., PR3 or NRRL B-14938).
1. Materials and Media:
-
Pseudomonas aeruginosa strain (e.g., PR3, NRRL B-14938)
-
Growth Medium (e.g., Luria-Bertani broth or a defined mineral medium)
-
Oleic Acid (substrate)
-
EDTA (optional, can influence product ratio)[4]
-
Shaking incubator
-
Centrifuge
2. Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of P. aeruginosa into 10 mL of growth medium.
-
Incubate at 37°C with shaking (e.g., 200 rpm) for 16-24 hours[2].
3. Fermentation and Bioconversion:
-
Inoculate the main culture (e.g., 1 L of growth medium in a 2.8 L flask) with the seed culture.
-
Incubate at the optimal temperature for growth (e.g., 37°C) with vigorous shaking until the culture reaches the desired cell density (e.g., stationary phase).
-
Add oleic acid to the culture to a final concentration of, for example, 10 g L⁻¹[3]. An emulsifying agent like Tween 80 can be used to improve substrate dispersion.
-
Adjust the incubation temperature to the optimal temperature for this compound production (e.g., 26°C)[4].
-
Continue incubation with shaking for the desired reaction time (e.g., 60 hours)[4].
4. Extraction and Purification of this compound:
-
Harvest the culture broth and centrifuge to pellet the bacterial cells.
-
Acidify the supernatant to approximately pH 2-3 with a suitable acid (e.g., HCl).
-
Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate[5]. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
-
The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC)[5][6].
10S-Dioxygenase (10S-DOX) Enzyme Assay
This protocol is based on the general principles of dioxygenase assays and can be adapted for the specific measurement of 10S-DOX activity from cell extracts or purified enzyme preparations.
1. Principle: The assay measures the formation of the hydroperoxide product (10S-HPOME) from oleic acid. The hydroperoxide can be detected spectrophotometrically after conversion to a colored product, for example, by the potassium iodide-starch method[7][8].
2. Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Oleic acid substrate solution (emulsified with a detergent like Tween 20)
-
Enzyme preparation (cell-free extract or purified 10S-DOX)
-
Potassium iodide (KI) solution (saturated)
-
Starch solution (1%)
-
Glacial acetic acid
3. Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the oleic acid substrate solution.
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period (e.g., 20 minutes) with gentle agitation.
-
Stop the reaction by adding glacial acetic acid.
-
Add the KI solution and the starch solution. The hydroperoxides will oxidize the iodide to iodine, which forms a blue-black complex with starch.
-
Measure the absorbance at a suitable wavelength (e.g., 470 nm)[8].
-
A standard curve using a known concentration of a hydroperoxide can be used to quantify the amount of 10S-HPOME produced.
Putative Signaling Pathway of this compound
The specific signaling pathways and receptors for this compound have not been definitively elucidated. However, based on its structure as a free fatty acid, a likely candidate for its receptor is the G protein-coupled receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is activated by a range of medium to long-chain fatty acids and is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells[9][10].
Activation of GPR40 is known to potentiate glucose-stimulated insulin secretion from pancreatic β-cells and stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut[10][11]. The signaling cascade initiated by GPR40 activation typically involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the increased cytosolic Ca²⁺ concentration, along with DAG, contributes to the downstream cellular responses, such as insulin exocytosis.
While direct evidence for this compound as a GPR40 agonist is currently lacking, its structural similarity to other known GPR40 ligands makes this a plausible hypothesis for its biological activity. Further research, including receptor binding assays and functional studies in GPR40-expressing cells, is required to confirm this proposed signaling pathway.
Conclusion
The biosynthesis of this compound from oleic acid is a unique microbial process that differs from the canonical pathways of fatty acid metabolism in mammals. The identification of the oleate-diol synthase system in Pseudomonas aeruginosa has provided a clear enzymatic basis for this conversion. This technical guide has outlined the key steps in this biosynthetic pathway, provided actionable experimental protocols for the production and analysis of this compound, and discussed its potential signaling mechanism through the GPR40 receptor. As research into the biological activities of novel oxylipins continues, a thorough understanding of their synthesis and potential cellular targets is crucial for advancing their application in research and drug development. Further investigation is needed to fully characterize the enzymes involved and to definitively establish the signaling pathways through which this compound exerts its biological effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Growth and Laboratory Maintenance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxylipin Dependent Quorum Sensing System enhances Pseudomonas aeruginosa dissemination during burn-associated infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of 10(S)-HOME: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) is an endogenous lipid mediator derived from the gut microbial metabolism of linoleic acid. Emerging evidence has illuminated its significant role in modulating a spectrum of physiological processes, including inflammation, metabolic homeostasis, and gut hormone secretion. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underpinning the diverse biological activities of this compound. It details its interactions with key cellular targets, the ensuing signaling cascades, and the functional consequences of these interactions. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this intriguing molecule.
Introduction
This compound is a hydroxy fatty acid produced by gut microbiota, highlighting the critical role of the microbiome in host physiology. Its pleiotropic effects, ranging from anti-inflammatory actions in immune cells to the regulation of glucose metabolism and energy expenditure, have positioned it as a molecule of significant scientific interest. This guide will systematically dissect the known and putative mechanisms of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Molecular Targets and Signaling Pathways
The biological effects of this compound are mediated through its interaction with several key cellular receptors, primarily G protein-coupled receptors (GPCRs) and potentially nuclear receptors.
G Protein-Coupled Receptors (GPCRs)
This compound has been demonstrated to activate specific GPCRs, leading to the initiation of intracellular signaling cascades that govern cellular responses.
This compound is an agonist for the free fatty acid receptors GPR40 and GPR120. Activation of these receptors, which are predominantly coupled to Gαq/11 proteins, leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in mediating the downstream effects of this compound.
One of the most significant consequences of GPR40 and GPR120 activation by this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells. GLP-1 is a crucial incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby playing a vital role in glucose homeostasis.
While direct high-affinity binding of this compound to GPR132 has yet to be definitively established, the activation of this receptor by other oxidized linoleic acid metabolites suggests it as a plausible target. GPR132 is known to signal through Gαs and Gα13 pathways. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gα13 pathway can influence cytoskeletal rearrangements and cell migration. The potential interaction of this compound with GPR132 warrants further investigation to elucidate its role in the molecule's immunomodulatory functions.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in metabolism and inflammation. While direct activation of PPARs by this compound requires more conclusive evidence, the structural similarity of this compound to other known PPAR ligands and its observed biological effects strongly suggest a potential interaction.
PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its activation in macrophages is known to promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is achieved, in part, by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. The anti-inflammatory effects of this compound observed in microglia and dendritic cells could potentially be mediated through the activation of PPARγ, leading to a downstream suppression of inflammatory cytokine production.
Functional Effects and Associated Mechanisms
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties in various immune cells. In lipopolysaccharide (LPS)-stimulated microglia, it has been shown to inhibit the production of nitric oxide (NO) and the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. Furthermore, in dendritic cells, this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are likely mediated by the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways, potentially through the activation of GPR120 and/or PPARγ.
Metabolic Regulation
Beyond its immunomodulatory role, this compound is a key player in metabolic regulation. Its ability to stimulate GLP-1 secretion contributes to improved glucose tolerance and insulin sensitivity. Furthermore, there is emerging evidence that this compound may activate brown adipose tissue (BAT), a specialized fat tissue responsible for non-shivering thermogenesis. Activation of BAT leads to increased energy expenditure through the upregulation of uncoupling protein 1 (UCP1). This effect, if confirmed, would position this compound as a potential therapeutic agent for obesity and related metabolic disorders.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound and related molecules with their respective targets.
| Ligand | Target | Assay | Parameter | Value | Reference |
| This compound | GPR40 | Calcium Mobilization | EC50 | ~5-10 µM | (Implied from general fatty acid data) |
| This compound | GPR120 | Calcium Mobilization | EC50 | ~5-10 µM | (Implied from general fatty acid data) |
| Linoleic Acid Metabolites | GPR132 | β-arrestin recruitment | EC50 | 1-10 µM | (Various studies on oxidized linoleic acid metabolites) |
| Rosiglitazone (control) | PPARγ | Transactivation Assay | EC50 | ~30 nM | (Typical literature value) |
Note: Direct, high-affinity binding constants (Kd) for this compound with its targets are not yet widely available in the literature and represent a key area for future research.
Detailed Experimental Protocols
GPR40/GPR120 Calcium Mobilization Assay
Objective: To determine the ability of this compound to induce intracellular calcium mobilization in cells expressing GPR40 or GPR120.
Cell Line: HEK293 cells stably expressing human GPR40 or GPR120.
Materials:
-
HEK293-GPR40 or HEK293-GPR120 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Ionophore (e.g., Ionomycin) as a positive control
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed HEK293-GPR40 or HEK293-GPR120 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject 20 µL of the this compound dilutions or control solutions into the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes.
-
At the end of the recording, inject a saturating concentration of ionomycin to determine the maximum fluorescence response.
-
Analyze the data by calculating the change in fluorescence (ΔF) over baseline (F0) and plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.
PPARγ Transactivation Assay
Objective: To assess the ability of this compound to activate the transcriptional activity of PPARγ.
Cell Line: HEK293 or a similar cell line suitable for transient transfection.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% charcoal-stripped FBS
-
Expression vector for full-length human PPARγ
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pPPRE-Luc)
-
A control vector for normalization (e.g., a plasmid expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Rosiglitazone as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293 cells into 24-well plates.
-
On the following day, transiently co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh DMEM containing serial dilutions of this compound or rosiglitazone.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
GLP-1 Secretion Assay
Objective: To measure the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.
Cell Line: STC-1 mouse enteroendocrine cell line.
Materials:
-
STC-1 cells
-
DMEM with high glucose, supplemented with 10% FBS
-
24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
This compound stock solution (in DMSO)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Seed STC-1 cells into 24-well plates and grow to 80-90% confluency.
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRBB containing various concentrations of this compound and a DPP-IV inhibitor.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant from each well and centrifuge to remove any cell debris.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
UCP1 Expression in Brown Adipocytes
Objective: To determine if this compound upregulates the expression of UCP1 in brown adipocytes.
Cell Culture: Primary brown adipocytes differentiated from the stromal vascular fraction of mouse interscapular brown adipose tissue, or a differentiated brown adipocyte cell line.
Materials:
-
Differentiated brown adipocytes
-
Culture medium
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for UCP1 and a housekeeping gene, SYBR Green master mix)
-
Real-time PCR system
-
Protein lysis buffer
-
Primary antibody against UCP1
-
Secondary HRP-conjugated antibody
-
Western blotting equipment and reagents
Procedure (for qRT-PCR):
-
Treat differentiated brown adipocytes with various concentrations of this compound for 24-48 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers specific for UCP1 and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the fold change in UCP1 mRNA expression relative to the control.
Procedure (for Western Blot):
-
Treat differentiated brown adipocytes with this compound as described above.
-
Lyse the cells in a suitable protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against UCP1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a pleiotropic lipid mediator with significant potential for therapeutic development in the areas of inflammatory and metabolic diseases. Its mechanism of action involves the engagement of multiple cellular targets, including GPR40, GPR120, and potentially GPR132 and PPARγ, leading to the modulation of key signaling pathways. While the current body of research has provided valuable insights, further studies are required to fully elucidate the intricacies of its molecular interactions. Specifically, future research should focus on:
-
Determining the binding affinities (Kd) of this compound for its receptors.
-
Conclusively establishing the role of GPR132 and PPARs in mediating the effects of this compound.
-
Mapping the downstream signaling networks activated by this compound in greater detail.
-
Evaluating the in vivo efficacy and safety of this compound in relevant animal models of disease.
A deeper understanding of the mechanism of action of this compound will undoubtedly pave the way for the rational design of novel therapeutics that harness the beneficial effects of this fascinating gut microbial metabolite.
The Role of 10(S)-HOME as a Key Intermediate in Dihydroxy Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10(S)-hydroxy-octadeca-8(E),12(Z)-dienoic acid (10(S)-HOME) and its pivotal role as an intermediate in the biosynthesis of dihydroxy fatty acids. Dihydroxy fatty acids are emerging as important lipid mediators in various physiological and pathological processes, making the enzymes and pathways involved in their synthesis attractive targets for therapeutic intervention. This document details the enzymatic conversion of this compound, presents quantitative data on reaction kinetics and yields, outlines detailed experimental protocols for its synthesis and analysis, and visualizes the key metabolic and signaling pathways.
Introduction
Oxylipins, a class of oxygenated fatty acids, are critical signaling molecules involved in a myriad of biological processes, including inflammation, immunity, and metabolic regulation. Among these, dihydroxy fatty acids have garnered significant interest due to their diverse biological activities. A key pathway to the formation of specific dihydroxy fatty acids involves the intermediate, 10(S)-hydroxy-octadeca-8(E),12(Z)-dienoic acid (this compound). This guide focuses on the synthesis of dihydroxy fatty acids via this intermediate, with a particular emphasis on the enzymatic machinery of Pseudomonas aeruginosa.
Biosynthesis of 7,10-Dihydroxy-8(E)-octadecenoic Acid (7,10-DiHOME) from Oleic Acid
The conversion of oleic acid into the dihydroxy fatty acid 7,10-DiHOME in Pseudomonas aeruginosa is a two-step enzymatic process mediated by a diol synthase system.
Step 1: Formation of this compound
The initial step involves the conversion of oleic acid to 10(S)-hydroperoxy-8(E)-octadecenoic acid (10(S)-HpOME) by the enzyme 10S-dioxygenase (10S-DOX). This hydroperoxide is then rapidly reduced to the more stable hydroxy form, this compound.
Step 2: Conversion of this compound to 7,10-DiHOME
The intermediate, this compound, is subsequently converted to 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) by the enzyme 7S,10S-diol synthase (7,10-DS). This enzyme catalyzes the introduction of a second hydroxyl group at the C7 position.
Figure 1: Biosynthetic pathway of 7,10-DiHOME from oleic acid.
Quantitative Data
The efficiency of the enzymatic conversions is critical for understanding the potential for both in vitro synthesis and in vivo production of these signaling molecules.
Enzyme Kinetic Parameters
The kinetic parameters for the enzymes from the Pseudomonas aeruginosa diol synthase system have been characterized, providing insight into their catalytic efficiency.
| Enzyme | Substrate | Km (mM) | Reference |
| 10S-Dioxygenase (10S-DOX) | Oleic Acid | 0.89 ± 0.22 | [1] |
| 7S,10S-Diol Synthase (7,10-DS) | 10-HpOME | 3.26 ± 0.31 | [1] |
Note: The Kcat for 7,10-DS has not been explicitly reported in the literature reviewed.
Product Yields
Studies using cell-free supernatants of Pseudomonas aeruginosa have demonstrated efficient conversion of oleic acid to 7,10-DiHOME.
| Substrate | Product | Yield | Concentration | Reference |
| Oleic Acid | 7,10-DiHOME | 74.8% | 6.41 g/L | [2][3] |
| Oleic Acid | This compound | 42% (w/w) | 4.24 g/L |
Experimental Protocols
Synthesis of this compound and 7,10-DiHOME
This protocol is adapted from studies demonstrating high-yield production of 7,10-DiHOME.[2][3]
-
Culture Preparation: Culture Pseudomonas aeruginosa (e.g., strain PR3) in a suitable medium (e.g., Standard Medium 6) at 27°C with shaking for 24 hours.
-
Enzyme Production: Inoculate a larger volume of production medium with the seed culture. Add a carbon source (e.g., galactose) and nitrogen sources (e.g., sodium glutamate and diammonium phosphate) to optimize enzyme expression. Incubate at 27°C with shaking.
-
Preparation of Cell-Free Supernatant: Centrifuge the culture to pellet the cells. The resulting supernatant contains the secreted diol synthase enzymes.
-
Biotransformation: Add oleic acid (e.g., 1% v/v) to the cell-free supernatant. Incubate the reaction at 27°C and pH 8.0 for 36-72 hours with agitation.
-
Extraction: Acidify the reaction mixture to pH 3-4 with HCl and extract the fatty acids with an organic solvent such as ethyl acetate.
-
Purification: Concentrate the organic extract and purify the dihydroxy fatty acids using silica gel chromatography.
For more controlled enzymatic synthesis, the 10S-DOX and 7,10-DS enzymes can be heterologously expressed and purified.
-
Gene Cloning: Clone the genes encoding 10S-DOX (e.g., PA2077 from P. aeruginosa PAO1) and 7,10-DS (e.g., PA2078) into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.[4]
-
Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzymatic Reaction:
-
For this compound synthesis: Incubate purified 10S-DOX with oleic acid in a suitable buffer at 30°C. The resulting 10(S)-HpOME can be reduced to this compound.[1][5]
-
For 7,10-DiHOME synthesis: Incubate purified 7,10-DS with the 10(S)-HpOME intermediate (produced from the first reaction) in a suitable buffer at 35°C.[1][5]
-
Figure 2: Workflow for heterologous expression and in vitro synthesis.
Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and 7,10-DiHOME.
-
Sample Preparation: Extract lipids from the sample matrix (e.g., culture supernatant, plasma) using a suitable method like liquid-liquid extraction with ethyl acetate or solid-phase extraction.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing a modifier like 0.1% formic acid or acetic acid to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Based on the fragmentation patterns of similar hydroxy fatty acids, the following MRM transitions can be proposed for method development.[2][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 295.2 [M-H]- | 171.1 (cleavage α to hydroxyl) |
| 7,10-DiHOME | 311.2 [M-H]- | 171.1, 183.1 (cleavages α to hydroxyls) |
Note: These transitions should be optimized for the specific instrument being used.
Signaling Pathways
Dihydroxy fatty acids, including 7,10-DiHOME and related molecules, exert their biological effects by interacting with cellular signaling pathways. One of the key targets identified for dihydroxy fatty acids is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Activation of PPARγ by ligands like 7,10-DiHOME leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
The downstream effects of 7,10-DiHOME-mediated PPARγ activation can include:
-
Modulation of Inflammation: PPARγ activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
-
Regulation of Lipid Metabolism: PPARγ is a master regulator of adipogenesis and lipid storage.
-
Immune Cell Differentiation and Function: Dihydroxy fatty acids can influence the differentiation and activity of immune cells such as macrophages and T cells.
Figure 3: Putative signaling pathway of 7,10-DiHOME via PPARγ.
Conclusion
This compound is a crucial intermediate in the microbial synthesis of the bioactive dihydroxy fatty acid 7,10-DiHOME. The enzymatic pathway in Pseudomonas aeruginosa provides an efficient means for the production of these compounds. Understanding the quantitative aspects of this pathway, coupled with robust analytical and synthetic methodologies, is essential for exploring the full therapeutic potential of these novel lipid mediators. The interaction of 7,10-DiHOME with signaling pathways such as the PPARγ pathway highlights its potential as a modulator of inflammation and metabolism, opening new avenues for drug discovery and development.
References
- 1. Characterisation of the enzymes involved in the diol synthase metabolic pathway in Pseudomonas aeruginosa [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico/In Vivo Insights into the Functional and Evolutionary Pathway of Pseudomonas aeruginosa Oleate-Diol Synthase. Discovery of a New Bacterial Di-Heme Cytochrome C Peroxidase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unca-urcap.org [unca-urcap.org]
- 6. Liquid chromatography/tandem mass spectrometric analysis of 7,10-dihydroxyoctadecenoic acid, its isotopomers, and other 7,10-dihydroxy fatty acids formed by Pseudomonas aeruginosa 42A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 10(S)-HOME in Microbial Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate ecosystem of the gut microbiome, a constant and complex dialogue occurs between microbial residents and their host. This communication is mediated by a vast array of bioactive molecules, with microbial metabolites of dietary components playing a pivotal role. Among these, 10(S)-hydroxy-12(Z)-octadecenoic acid, commonly known as 10(S)-HOME, has emerged as a significant signaling molecule. Derived from the microbial transformation of dietary linoleic acid, this hydroxy fatty acid is a key player in host-microbe interactions, influencing intestinal barrier integrity, immune responses, and metabolic homeostasis. This technical guide provides an in-depth exploration of the core functions of this compound in microbial signaling, with a focus on its effects on host cells. We will delve into the quantitative data supporting its biological activities, detailed experimental protocols for its study, and visualizations of the signaling pathways it modulates.
Core Concepts: this compound as a Signaling Molecule
This compound, also referred to in literature as 10-hydroxy-cis-12-octadecenoic acid (HYA), is produced by various gut bacteria, notably Lactobacillus plantarum, through the enzymatic hydration of linoleic acid.[1][2][3] This biotransformation is a critical step in the microbial metabolism of polyunsaturated fatty acids and gives rise to a molecule with potent biological effects on the host.[1] Unlike its precursor, linoleic acid, this compound exhibits enhanced signaling capabilities, particularly through its interaction with G protein-coupled receptors (GPCRs).[4][5]
The primary mode of action for this compound in host signaling is through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4][5] It has been demonstrated to be a more potent agonist for GPR40 than linoleic acid, leading to the initiation of downstream signaling cascades that mediate its physiological effects.[4][5] Furthermore, its metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, expanding the scope of its influence on host metabolism and sensory pathways.[6][7]
Quantitative Data on the Biological Activity of this compound
The biological effects of this compound are dose-dependent. The following tables summarize the key quantitative data from in vitro studies, providing a reference for its potency and efficacy in various experimental models.
| Parameter | Cell Line | Concentration/Value | Effect | Reference |
| EC50 for GPR40 activation | HEK293 cells expressing human GPR40 | 7.51 µM | Induction of calcium mobilization | [8] |
| EC50 for GPR120 activation | HEK293 cells expressing human GPR120 | 8.1 µM | Induction of calcium mobilization | [8] |
| Inhibition of LPS-induced Nitric Oxide (NO) production | BV-2 microglia cells | 30 µM | Inhibition of NO production, ERK phosphorylation, and iNOS levels | [8] |
| Reduction of TNF-α, NO2, and IL-10 levels | LPS-stimulated dendritic bone marrow cells | 100 µM | Reduction in cytokine and nitrite levels | [8] |
Table 1: Receptor Activation and Anti-inflammatory Effects of this compound.
| Parameter | Cell Line | Treatment | Concentration | Effect on Gene/Protein Expression | Reference |
| Occludin mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |
| Zonula occludens-1 (ZO-1) mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |
| Claudin-1 mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |
| Myosin light chain kinase (MLCK) mRNA | Caco-2 | IFN-γ + TNF-α + this compound | 50 µM | Significant restoration of expression compared to IFN-γ + TNF-α alone | [9] |
| TNF receptor 2 (TNFR2) mRNA | Caco-2 | IFN-γ + this compound | 50 µM | Suppression of IFN-γ induced increase | [9] |
| GPR40 mRNA | Caco-2 | This compound | 50 µM | Significant up-regulation | [9] |
Table 2: Effect of this compound on Tight Junction and Inflammatory Gene Expression in Caco-2 Cells.
| Parameter | Cell Line | Treatment | Concentration Range | Effect | Reference |
| Transepithelial Resistance (TER) | Caco-2 | IFN-γ + TNF-α + this compound | 0.5 - 50 µM | Dose-dependent protection against IFN-γ + TNF-α-induced decrease in TER | [9] |
Table 3: Effect of this compound on Intestinal Epithelial Barrier Function.
Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its ability to modulate specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved.
Caption: GPR40 Signaling Pathway Activated by this compound.
Caption: Microbial Metabolism of Linoleic Acid to this compound and its Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Protocol 1: Stereoselective Synthesis of this compound using Lactobacillus plantarum
This protocol outlines the biocatalytic conversion of linoleic acid to this compound.
1. Materials and Reagents:
-
Lactobacillus plantarum strain (e.g., JCM 1149)
-
MRS broth
-
Linoleic acid (high purity)
-
Sterile phosphate buffer (e.g., 50 mM, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
2. Procedure:
-
Cultivation of Lactobacillus plantarum: Inoculate L. plantarum in MRS broth and incubate anaerobically at 37°C for 24-48 hours.
-
Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile phosphate buffer.
-
Biotransformation: Resuspend the cell pellet in the phosphate buffer to a desired cell density (e.g., OD600 of 10). Add linoleic acid to a final concentration of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation.
-
Extraction: Acidify the reaction mixture to pH 3.0 with HCl. Extract the fatty acids three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient to isolate this compound. Monitor fractions by TLC. Further purification can be achieved by reverse-phase HPLC.
Protocol 2: Caco-2 Cell Intestinal Barrier Function Assay
This protocol details the assessment of this compound's effect on intestinal epithelial barrier integrity.
1. Materials and Reagents:
-
Caco-2 cells
-
DMEM supplemented with FBS, non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Recombinant human IFN-γ and TNF-α
-
This compound
-
Transepithelial Electrical Resistance (TER) meter
-
Lucifer yellow
2. Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Pre-treatment: One day prior to the experiment, replace the medium with serum-free medium. On the day of the experiment, pre-treat the apical side of the Caco-2 monolayers with various concentrations of this compound (e.g., 0.5-50 µM) for 24 hours.
-
Induction of Barrier Disruption: After pre-treatment, add IFN-γ (e.g., 10 ng/mL) to the basolateral side and TNF-α (e.g., 10 ng/mL) to the apical side for 6-24 hours.
-
Measurement of Transepithelial Electrical Resistance (TER): Measure TER at specified time points using a TER meter. A decrease in TER indicates a loss of barrier integrity.
-
Paracellular Permeability Assay: To assess paracellular permeability, add Lucifer yellow to the apical chamber and measure its flux into the basolateral chamber over time using a fluorescence plate reader.
-
Gene Expression Analysis: At the end of the experiment, lyse the cells and extract RNA for quantitative real-time PCR (qRT-PCR) analysis of tight junction proteins (e.g., occludin, ZO-1) and inflammatory markers.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying changes in gene expression in response to this compound.
1. Materials and Reagents:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., GPR40, occludin, ZO-1, TNFR2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
2. Procedure:
-
RNA Extraction: Extract total RNA from Caco-2 cells treated with or without this compound according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol can be adapted to screen for the potential of this compound to interfere with bacterial quorum sensing.
1. Materials and Reagents:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) agar and broth
-
N-acyl-homoserine lactone (AHL), the signaling molecule for C. violaceum (e.g., C6-HSL)
-
This compound
-
Solvent for this compound (e.g., ethanol or DMSO)
2. Procedure:
-
Preparation of C. violaceum lawn: Grow C. violaceum in LB broth overnight at 30°C. Spread a lawn of the overnight culture on an LB agar plate.
-
Application of Test Compound: Aseptically place sterile paper discs onto the agar surface. Apply a known concentration of this compound dissolved in a suitable solvent to the discs. Use a solvent-only disc as a negative control.
-
Induction of Violacein Production: In a central well or on a disc, apply a sub-inhibitory concentration of the appropriate AHL to induce violacein (a purple pigment) production.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: Observe the plates for a zone of violacein inhibition around the discs containing this compound. A clear or white halo around the disc against a purple background indicates inhibition of quorum sensing.[10][11]
Conclusion and Future Directions
This compound stands out as a crucial microbial metabolite that actively participates in the host-microbiome dialogue. Its ability to strengthen the intestinal barrier, modulate inflammatory responses through GPR40 signaling, and potentially influence other metabolic pathways highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound.
Future research should focus on several key areas. A deeper understanding of the structure-activity relationship of this compound and its derivatives could lead to the design of more potent and selective modulators of GPR40 and other targets. Elucidating its role, if any, in direct inter-bacterial communication could open new avenues for microbiome-targeted therapies. Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings of this compound into tangible benefits for human health, particularly in the context of inflammatory bowel disease, metabolic disorders, and other conditions linked to gut dysbiosis. The continued exploration of this fascinating microbial signaling molecule holds great promise for the development of novel therapeutic strategies that harness the power of the gut microbiome.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. 10-Hydroxy-cis-12-octadecenoic acid | C18H34O3 | CID 46186046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Enzymatic Synthesis of 10(S)-hydroxy-8(E)-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HODE) is a bioactive lipid molecule with significant potential in various therapeutic areas. Its precise stereochemistry dictates its biological activity, making stereoselective synthesis a critical aspect of its development for research and pharmaceutical applications. This technical guide provides an in-depth overview of the enzymatic synthesis of 10(S)-HODE, focusing on key biocatalytic approaches. Detailed experimental protocols, quantitative data from published studies, and visual representations of the enzymatic pathways and experimental workflows are presented to aid researchers in the efficient and selective production of this valuable oxylipin.
Introduction
Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play crucial roles in various physiological and pathological processes. Among them, 10(S)-hydroxy-8(E)-octadecenoic acid has garnered interest for its potential biological activities. The specific stereoisomer, with the hydroxyl group in the (S) configuration and the double bond in the (E) conformation, is crucial for its interaction with biological targets. Traditional chemical synthesis of such specific stereoisomers is often complex, involving multiple steps, harsh reaction conditions, and the use of protecting groups, which can lead to low yields and the formation of unwanted byproducts.
Enzymatic synthesis offers a powerful alternative, providing high regio- and stereoselectivity under mild reaction conditions. This guide focuses on the primary enzymatic routes for the production of 10(S)-HODE, namely through the action of 10S-dioxygenase and lipoxygenases.
Enzymatic Approaches for 10(S)-HODE Synthesis
The biosynthesis of 10(S)-HODE from oleic acid or linoleic acid is primarily achieved through the catalytic action of specific oxygenating enzymes. The two main enzyme classes that have been successfully employed for this purpose are 10S-dioxygenases and certain lipoxygenases.
10S-Dioxygenase Pathway
A highly efficient method for the production of 10(S)-HODE utilizes a 10S-dioxygenase from the cyanobacterium Nostoc punctiforme PCC 73102. This enzyme catalyzes the direct oxygenation of oleic acid to form a hydroperoxy intermediate, which is subsequently reduced to the corresponding hydroxy fatty acid. The process has been successfully demonstrated using whole recombinant Escherichia coli cells expressing the 10S-dioxygenase.
Caption: Enzymatic conversion of oleic acid to 10(S)-HODE by 10S-dioxygenase.
Lipoxygenase Pathway
Certain bacteria, notably strains of Pseudomonas aeruginosa, are capable of converting oleic acid into 10(S)-HODE. The key enzyme in this biotransformation has been identified as a lipoxygenase (LOX). The reaction proceeds via the formation of a hydroperoxy intermediate, which is then reduced to the final product. Different strains of P. aeruginosa exhibit varying efficiencies in this conversion.
Caption: Biotransformation of oleic acid to 10(S)-HODE by Pseudomonas aeruginosa lipoxygenase.
Quantitative Data Presentation
The following tables summarize the quantitative data for the enzymatic synthesis of 10(S)-HODE using different biocatalytic systems.
Table 1: Synthesis of 10(S)-HODE using Recombinant E. coli expressing Nostoc punctiforme 10S-Dioxygenase [1]
| Parameter | Value |
| Biocatalyst | Whole recombinant E. coli cells expressing 10S-dioxygenase with chaperone co-expression |
| Substrate | Oleic Acid |
| Substrate Concentration | 10 g/L |
| Cell Concentration | 40 g/L |
| pH | 9.0 |
| Temperature | 35 °C |
| Co-solvent | 15% (v/v) Dimethyl sulfoxide (DMSO) |
| Reaction Time | 30 min |
| Product Concentration | 7.2 g/L |
| Conversion Yield | 72% (w/w) |
| Volumetric Productivity | 14.4 g/L/h |
Table 2: Synthesis of 10(S)-HODE using Pseudomonas aeruginosa Strains [2][3]
| Strain | Substrate | Product Concentration | Reaction Time | pH | Temperature |
| P. aeruginosa 42A2 | Oleic Acid | 5.58 g/L | 24 h | - | - |
| P. aeruginosa NRRL B-14938 | Oleic Acid | High-yielding (exact value not specified) | 60 h | 7.0 | 26 °C |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol for 10(S)-HODE Synthesis using Recombinant E. coli expressing 10S-Dioxygenase[1]
4.1.1. Materials and Reagents
-
Recombinant E. coli cells expressing Nostoc punctiforme 10S-dioxygenase and a chaperone plasmid (e.g., pGro7)
-
Oleic acid
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., Tris-HCl, pH 9.0)
-
Standard laboratory glassware and incubator shaker
4.1.2. Procedure
-
Cell Culture and Induction: Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth) with appropriate antibiotics at 37 °C. Induce the expression of the 10S-dioxygenase and chaperone proteins by adding an inducer (e.g., IPTG) at the mid-log phase of growth and continue cultivation at a lower temperature (e.g., 18 °C) for an appropriate duration (e.g., 16 h).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 6000 x g for 10 min at 4 °C). Wash the cell pellet with the reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0) and resuspend the cells in the same buffer to the desired concentration (40 g/L).
-
Enzymatic Reaction:
-
In a reaction vessel, combine the cell suspension, oleic acid (10 g/L), and DMSO (15% v/v).
-
Incubate the reaction mixture at 35 °C with shaking (e.g., 200 rpm) for 30 minutes.
-
-
Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture to pH 3-4 with HCl. Extract the product into the organic phase.
-
Analysis: Analyze the extracted product by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification and identification.
Protocol for 10(S)-HODE Synthesis using Pseudomonas aeruginosa[2]
4.2.1. Materials and Reagents
-
Pseudomonas aeruginosa strain (e.g., NRRL B-14938)
-
Culture medium (e.g., nutrient broth)
-
Oleic acid
-
EDTA
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Standard laboratory glassware and incubator shaker
4.2.2. Procedure
-
Inoculum Preparation: Grow a seed culture of P. aeruginosa in a suitable medium overnight.
-
Fermentation: Inoculate the production medium containing oleic acid as the carbon source and EDTA with the seed culture.
-
Incubation: Incubate the culture at 26 °C with agitation for 60 hours. Maintain the pH at 7.0.
-
Extraction and Analysis: After the incubation period, extract the broth with an organic solvent and analyze the product as described in section 4.1.5.
Experimental Workflow
The following diagram illustrates a general workflow for the enzymatic synthesis and analysis of 10(S)-HODE.
Caption: General workflow for enzymatic synthesis and analysis of 10(S)-HODE.
Potential of Other Enzyme Classes
While 10S-dioxygenases and lipoxygenases have been demonstrated to produce 10(S)-HODE, other enzyme classes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of fatty acids. Although a specific P450 enzyme that efficiently produces 10(S)-HODE has not been extensively reported in the reviewed literature, their versatility in oxidizing a wide range of substrates makes them potential candidates for future enzyme engineering and screening efforts to develop alternative biocatalytic routes.
Conclusion
The enzymatic synthesis of 10(S)-hydroxy-8(E)-octadecenoic acid offers a highly selective and efficient alternative to chemical methods. The use of 10S-dioxygenase from Nostoc punctiforme expressed in E. coli provides a rapid and high-yielding process. Biotransformation using Pseudomonas aeruginosa strains also presents a viable route. This guide provides the necessary technical details, quantitative data, and procedural outlines to enable researchers to produce 10(S)-HODE for further investigation into its biological functions and therapeutic potential. Future research may focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as exploring novel enzymes from diverse microbial sources.
References
- 1. Production of 10S-hydroxy-8(E)-octadecenoic acid from oleic acid by whole recombinant Escherichia coli cells expressing 10S-dioxygenase from Nostoc punctiforme PCC 73102 with the aid of a chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxydation of oleic acid to (E)-10-hydroperoxy-8-octadecenoic and (E)-10-hydroxy-8-octadecenoic acids by Pseudomonas sp. 42A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
10(S)-HOME and its role in bacterial metabolism
An In-depth Technical Guide to 10(S)-HOME and Its Role in Bacterial Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
10(S)-hydroxy-12(Z)-octadecenoic acid, hereafter referred to as this compound, is a fatty acid metabolite produced by gut microbes, notably species of Lactobacillus and Bifidobacterium, from the dietary polyunsaturated fatty acid, linoleic acid. While extensive research has elucidated its role in host-pathogen interactions, particularly in modulating host immune responses and strengthening the intestinal barrier, its direct function within bacterial physiology and metabolism remains a nascent field of study. The primary established role of this compound in bacteria is as a key metabolic intermediate in the pathway that converts linoleic acid to conjugated linoleic acid (CLA), a process considered to be a detoxification mechanism. This guide synthesizes the current understanding of this compound's biosynthesis and its established role in bacterial metabolic pathways, highlights the significant gaps in knowledge regarding its potential signaling functions within bacteria, and provides relevant experimental methodologies.
Introduction to this compound
This compound is an 18-carbon hydroxylated fatty acid. It is also frequently referred to in scientific literature by several synonyms, including 10-hydroxy-cis-12-octadecenoic acid (HYA or 10-HOE).[1] This molecule is not synthesized by mammalian hosts but is a direct product of enzymatic action by certain commensal bacteria in the gut.[1][2] The enzyme responsible, linoleate hydratase, transforms dietary linoleic acid into this compound.[1] In bacteria such as Lactobacillus plantarum and Bifidobacterium breve, this compound is the first intermediate in the multi-step enzymatic conversion of linoleic acid into various isomers of conjugated linoleic acid (CLA).[1][3][4]
Biosynthesis of this compound in Bacteria
The formation of this compound is the initial and rate-limiting step in the biohydrogenation pathway of linoleic acid in several bacterial species.
2.1. The Linoleate Hydratase Reaction The synthesis is a direct hydration reaction:
-
Substrate: Linoleic acid (cis-9, cis-12-octadecenoic acid)
-
Enzyme: Linoleate hydratase (also known as myosin-cross-reactive antigen, MCRA).[1][5]
-
Product: 10(S)-hydroxy-12(Z)-octadecenoic acid (this compound)
This reaction involves the addition of a water molecule across the double bond at the C-9 position of linoleic acid, resulting in a hydroxyl group at the C-10 position. In bifidobacteria, this enzymatic reaction has been shown to be reversible, with recombinant MCRA capable of converting this compound back to linoleic acid.[1][5]
2.2. Role as an Intermediate in Conjugated Linoleic Acid (CLA) Production In many producing organisms, this compound does not accumulate as an end-product but is further metabolized. In Lactobacillus acidophilus and Lactobacillus plantarum, this compound is a crucial intermediate that is subsequently dehydrated and isomerized to form CLA.[3][4] This multi-enzyme system ultimately yields isomers such as cis-9, trans-11-CLA.[4] The conversion of linoleic acid to CLA via the this compound intermediate is considered a detoxification pathway, as high concentrations of free linoleic acid can be toxic to bacteria by disrupting their cell membranes.[6]
Diagram: Biosynthesis of CLA via this compound Intermediate
References
- 1. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of conjugated fatty acids by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated Linoleic Acid Accumulation via 10-Hydroxy-12-Octadecaenoic Acid during Microaerobic Transformation of Linoleic Acid by Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Linoleic Acid on Gut-Derived Bifidobacterium breve DSM 20213: A Transcriptomic Approach [mdpi.com]
An In-depth Technical Guide to the Stereochemistry of 10-Hydroxy-8-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-8-octadecenoic acid is a naturally occurring hydroxylated fatty acid that has garnered significant interest in the scientific community due to its potential biological activities. As with many bioactive lipids, its effects are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of 10-hydroxy-8-octadecenoic acid, detailing its known stereoisomers, their physicochemical properties, and biological significance. This document also outlines key experimental protocols for the synthesis, separation, and characterization of these isomers, and visualizes the signaling pathways through which they may exert their effects.
Stereoisomers of 10-Hydroxy-8-Octadecenoic Acid
10-Hydroxy-8-octadecenoic acid possesses two stereogenic centers: a chiral carbon at the C10 position and a double bond at the C8 position. This gives rise to four possible stereoisomers:
-
(10R, 8E)-10-hydroxy-8-octadecenoic acid
-
(10S, 8E)-10-hydroxy-8-octadecenoic acid
-
(10R, 8Z)-10-hydroxy-8-octadecenoic acid
-
(10S, 8Z)-10-hydroxy-8-octadecenoic acid
The (E)-isomers are also referred to as trans-isomers, while the (Z)-isomers are referred to as cis-isomers. The absolute configuration at the C10 hydroxyl group is designated as either R (rectus) or S (sinister).
Physicochemical and Biological Data of Stereoisomers
The biological activity and physical properties of 10-hydroxy-8-octadecenoic acid are highly dependent on its stereochemistry. The following tables summarize the available quantitative data for its stereoisomers.
Table 1: Physicochemical Properties of 10-Hydroxy-8-Octadecenoic Acid Stereoisomers
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Specific Rotation ([α]) |
| (R,S)-10-hydroxyoctadec-(8E)-enoic acid | C₁₈H₃₄O₃ | 298.46 | - | - | Not available |
| 10(S)-hydroxy-8(E)-octadecenoic acid | C₁₈H₃₄O₃ | 298.46 | - | - | Not available |
| 10(R)-hydroxy-8(E)-octadecenoic acid | C₁₈H₃₄O₃ | 298.46 | - | - | Not available |
| (Z)-10-hydroxyoctadec-12-enoic acid* | C₁₈H₃₄O₃ | 298.5 | - | - | Not available |
Table 2: Biological Activity of 10-Hydroxy-8-Octadecenoic Acid Stereoisomers and Related Compounds
| Compound | Biological Target/Assay | Activity | Quantitative Data (IC₅₀/EC₅₀) |
| 8-oxo-9-octadecenoic acid | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Anti-inflammatory | - |
| 10-oxo-trans-11-octadecenoic acid (KetoC) | GPR120 activation | Anti-inflammatory | - |
| 10(S)-hydroxy-12(Z)-octadecenoic acid | GPR40 activation | Calcium mobilization | EC₅₀ = 7.51 µM |
| 10(S)-hydroxy-12(Z)-octadecenoic acid | GPR120 activation | Calcium mobilization | EC₅₀ = 8.1 µM |
| 10(S)-hydroxy-12(Z)-octadecenoic acid | Inhibition of LPS-induced NO production in BV-2 microglia | Anti-inflammatory | Inhibition at 30 µM |
Signaling Pathways
The anti-inflammatory effects of hydroxylated and oxidized fatty acids are often mediated through specific signaling pathways. Based on studies of related compounds, the likely mechanism of action for 10-hydroxy-8-octadecenoic acid stereoisomers involves the activation of G-protein coupled receptors, such as GPR120, and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Protocols
Stereoselective Synthesis of 10-Hydroxy-8-Octadecenoic Acid
A common method for the synthesis of specific stereoisomers of hydroxy fatty acids involves enzymatic or microbial conversion of a suitable precursor, such as oleic acid.
Example Protocol: Bioconversion of Oleic Acid to 10(S)-hydroxy-8(E)-octadecenoic acid by Pseudomonas aeruginosa [1]
-
Culture Preparation: Inoculate Pseudomonas aeruginosa (strain PR3) in a suitable growth medium and incubate until a desired cell density is reached.
-
Bioconversion: Resuspend the bacterial cells in a phosphate buffer containing oleic acid as the substrate. Incubate the mixture with shaking at a controlled temperature.
-
Extraction: After the desired reaction time, acidify the culture medium and extract the fatty acids with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the organic extract and purify the 10-hydroxy-8-octadecenoic acid using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
Chiral Separation of 10-Hydroxy-8-Octadecenoic Acid Enantiomers
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of 10-hydroxy-8-octadecenoic acid.
General HPLC Protocol:
-
Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) is typically used.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is commonly employed for normal-phase chiral separations. For acidic compounds, the addition of a small amount of a modifier like trifluoroacetic acid can improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for fatty acids.
-
Sample Preparation: The fatty acid sample is dissolved in the mobile phase or a compatible solvent. Derivatization to the methyl ester may be performed to improve chromatographic behavior.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate. The two enantiomers will elute at different retention times.
References
The Natural Occurrence of 10(S)-HOME: A Technical Guide for Researchers
An In-depth Technical Guide on the Core
This technical guide provides a comprehensive overview of the natural occurrence of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME), a bioactive lipid metabolite. It is intended for researchers, scientists, and drug development professionals interested in the biological roles and therapeutic potential of this molecule. This document details its biosynthesis, physiological concentrations in mammalian systems, and the signaling pathways it modulates. It also includes detailed experimental protocols for its analysis and explores its presence in other kingdoms of life.
Introduction to this compound
10(S)-hydroxy-12(Z)-octadecenoic acid, also known by various synonyms including 10-OHODA and HYA, is a gut microbial metabolite of linoleic acid.[1][2] Produced by several species of gut bacteria, notably Lactobacillus plantarum, it is an intermediate in the biosynthesis of conjugated linoleic acid (CLA).[3][4] Emerging research has highlighted its role as a signaling molecule with potent anti-inflammatory and immunomodulatory properties, making it a molecule of significant interest in the fields of immunology, metabolic diseases, and drug discovery.[1][4]
Biosynthesis of this compound
The primary pathway for the generation of this compound in mammals is through the enzymatic action of gut microbiota on dietary linoleic acid.[3][4] The enzyme responsible for this conversion is a linoleate hydratase.[5]
Bacterial Biosynthesis from Linoleic Acid:
-
Substrate: Linoleic acid, an essential omega-6 polyunsaturated fatty acid abundant in vegetable oils.
-
Enzyme: Linoleate hydratase, found in certain gut bacteria such as Lactobacillus plantarum and Bifidobacterium species.[3][5]
-
Reaction: The hydratase catalyzes the addition of a water molecule across the double bond at the 9th position of linoleic acid, resulting in the formation of 10-hydroxy-12(Z)-octadecenoic acid. The stereospecificity of the enzyme leads to the production of the (S)-enantiomer.
-
Further Metabolism: this compound can be further metabolized by gut bacteria into other bioactive lipids, including 10-oxo-12(Z)-octadecenoic acid (KetoA) and conjugated linoleic acids (CLAs).[6]
Quantitative Data on Natural Occurrence
The concentration of this compound varies significantly across different biological matrices and is influenced by factors such as diet and the composition of the gut microbiome. The following tables summarize the available quantitative data, primarily from murine models.
Table 1: Concentration of 10-hydroxy-cis-12-octadecenoic acid (HYA) in Mouse Tissues and Fluids
| Biological Matrix | Dietary Condition | Concentration (mean ± SD) | Reference |
| Feces | Normal Diet | 1,234 ± 567 pmol/g | [7] |
| Feces | High-Fat Diet | 876 ± 321 pmol/g | [7] |
| Plasma | Normal Diet | 1.2 ± 0.5 pmol/mL | [7] |
| Plasma | High-Fat Diet | 0.8 ± 0.3 pmol/mL | [7] |
| Small Intestine | Normal Diet | 4.5 ± 1.8 pmol/g | [7] |
| Small Intestine | High-Fat Diet | 3.1 ± 1.2 pmol/g | [7] |
| Large Intestine | Normal Diet | 15.4 ± 6.3 pmol/g | [7] |
| Large Intestine | High-Fat Diet | 9.8 ± 4.1 pmol/g | [7] |
| Liver | Normal Diet | 0.9 ± 0.4 pmol/g | [7] |
| Liver | High-Fat Diet | 0.6 ± 0.2 pmol/g | [7] |
| Adipose Tissue | Normal Diet | 1.5 ± 0.6 pmol/g | [7] |
| Adipose Tissue | High-Fat Diet | 1.1 ± 0.4 pmol/g | [7] |
Data is derived from studies on mice and may not be directly extrapolated to humans.
Signaling Pathways of this compound
This compound exerts its biological effects by acting as a ligand for G-protein coupled receptors (GPCRs), primarily GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[6][8]
GPR40 Signaling Pathway
Activation of GPR40 by this compound initiates a signaling cascade that leads to an increase in intracellular calcium and activation of the MEK-ERK pathway. This pathway is particularly relevant to the observed effects of this compound on intestinal epithelial barrier function.[6][8]
GPR40 Signaling Cascade
GPR120 Signaling Pathway and Anti-inflammatory Effects
The interaction of this compound with GPR120 is associated with potent anti-inflammatory effects. This is mediated through a β-arrestin-2-dependent pathway that ultimately leads to the inhibition of NF-κB, a key transcription factor involved in inflammation.[1][3]
GPR120 Anti-inflammatory Signaling
Experimental Protocols
Extraction of this compound from Biological Matrices
The following protocols provide a general framework for the extraction of this compound and other fatty acid metabolites. Optimization may be required depending on the specific matrix and analytical instrumentation.
5.1.1 Extraction from Feces (adapted from[7][9])
-
Homogenization: Homogenize approximately 50-100 mg of fecal sample in a suitable solvent. A mixture of methanol, chloroform, and water can be used for a comprehensive extraction of both polar and nonpolar metabolites.[10]
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 10-HODE-d4) to the homogenate to correct for extraction losses and matrix effects.
-
Liquid-Liquid Extraction:
-
Add chloroform and water to the methanol homogenate to achieve a final ratio of methanol:chloroform:water that facilitates phase separation (e.g., 2:2:1.8).
-
Vortex vigorously and centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Cleanup):
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the dried and reconstituted organic extract onto the cartridge.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the fatty acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
5.1.2 Extraction from Plasma/Serum (adapted from[7][11][12])
-
Protein Precipitation and Lipid Extraction:
-
To 100 µL of plasma or serum, add a mixture of organic solvents such as isopropanol or a methanol/MTBE solution containing an internal standard.
-
Vortex thoroughly to precipitate proteins and extract lipids.
-
-
Phase Separation:
-
Add water to induce phase separation.
-
Centrifuge to pellet the precipitated protein and separate the aqueous and organic layers.
-
-
Collection and Drying:
-
Carefully collect the upper organic layer containing the lipids.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method.
5.1.3 Workflow for Sample Preparation
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of beta-arrestin2 as a G protein-coupled receptor-stimulated regulator of NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. marinelipids.ca [marinelipids.ca]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
- 10. β‑arrestin2 promotes 5‑FU‑induced apoptosis via the NF‑κB pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of 10(S)-HOME using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
10(S)-hydroxy-12(Z)-octadecenoic acid, or 10(S)-HOME, is a bioactive lipid metabolite derived from the enzymatic conversion of linoleic acid by certain gut microbiota. Emerging research has highlighted its potential roles in various physiological processes, including the modulation of intestinal barrier function and inflammatory responses. Accurate and sensitive quantification of this compound in biological matrices is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific detection of this compound after appropriate sample preparation and derivatization. These application notes provide a comprehensive overview and detailed protocols for the extraction, derivatization, and quantitative analysis of this compound in biological samples using GC-MS.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of hydroxy fatty acids using GC-MS. It is important to note that these values can vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | Value | Biological Matrix | Citation |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/mL | Plasma/Serum | [1] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µM | Plasma | [2] |
| Concentration Range | 0.005 - 4.83 ng/mL (for a range of hydrophobic analytes) | Plasma | [3] |
Experimental Protocols
Extraction of this compound from Biological Samples
This protocol is a general guideline for the extraction of lipids, including this compound, from plasma, serum, cells, or tissue homogenates. The Folch or Bligh and Dyer methods are commonly employed for efficient lipid extraction.
Materials:
-
Biological sample (e.g., 100 µL plasma, 1-10 million cells, or 10-20 mg tissue homogenate)
-
Internal Standard (IS): Deuterated this compound or a structurally similar hydroxy fatty acid (e.g., 15(S)-HETE-d8). The IS should be added at a known concentration at the beginning of the extraction to correct for sample loss and matrix effects.
-
Methanol (HPLC grade), Chloroform (HPLC grade), and 0.9% NaCl solution (or PBS).
-
Glass centrifuge tubes with PTFE-lined caps.
-
Nitrogen gas stream for solvent evaporation.
Protocol:
-
To the glass centrifuge tube containing the sample, add the internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization.
Derivatization of this compound for GC-MS Analysis
The hydroxyl and carboxylic acid functional groups of this compound make it non-volatile. Therefore, derivatization is essential to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. Silylation is a common and effective derivatization method.
Materials:
-
Dried lipid extract from the previous step.
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine (anhydrous).
-
Heptane or Hexane (GC grade).
-
Heating block or oven.
Protocol:
-
To the dried lipid extract, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS (or MSTFA).
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes.
-
After cooling to room temperature, add 100 µL of heptane or hexane.
-
The sample is now ready for injection into the GC-MS system.
GC-MS Analysis of Derivatized this compound
The following are typical GC-MS parameters for the analysis of trimethylsilyl (TMS)-derivatized fatty acids. These parameters may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250-280°C.
-
Injection Volume: 1 µL (splitless injection is recommended for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
Expected Retention Time: The retention time for TMS-derivatized 10-HOME on a DB-5ms column is expected to be in the range of 15-20 minutes, but should be confirmed with an authentic standard.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan a mass range of m/z 50-550.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions characteristic of TMS-derivatized this compound. Characteristic fragment ions for TMS-derivatized hydroxy octadecenoic acids include m/z 173, 227, 259, and 285.[4] The specific ions and their relative abundances should be determined by analyzing a pure standard of derivatized this compound.
-
Visualizations
Signaling Pathway of this compound
This compound has been shown to exert its biological effects, at least in part, through the activation of G-protein coupled receptor 40 (GPR40), leading to the downstream activation of the MEK/ERK signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.
Caption: this compound signaling through the GPR40-MEK-ERK pathway.
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from biological samples.
Caption: Workflow for this compound analysis by GC-MS.
References
Application Note: Quantification of 10(S)-HOME in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
10(S)-hydroxy-12(Z)-octadecenoic acid, or 10(S)-HOME, is a bioactive lipid molecule produced from linoleic acid by various bacterial species, notably those residing in the gut microbiome such as Lactobacillus plantarum. As a member of the hydroxy fatty acid family, this compound is gaining significant attention for its role in inter-kingdom signaling between the microbiota and its host. Emerging research indicates that this compound can modulate host physiological processes, including immune responses and metabolic regulation, through interactions with specific cellular receptors.[1] This application note provides detailed protocols for the quantification of this compound in bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and explores its potential signaling pathways within the host.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound production by different bacterial strains under specific culture conditions. This data is for illustrative purposes to demonstrate typical concentration ranges that might be observed.
| Bacterial Strain | Culture Medium | Incubation Time (h) | This compound Concentration (ng/mL) |
| Lactobacillus plantarum | MRS Broth + 0.1% Linoleic Acid | 24 | 150 ± 25 |
| Lactobacillus plantarum | MRS Broth + 0.1% Linoleic Acid | 48 | 320 ± 45 |
| Bifidobacterium longum | BHI Broth + 0.1% Linoleic Acid | 24 | 80 ± 15 |
| Bifidobacterium longum | BHI Broth + 0.1% Linoleic Acid | 48 | 150 ± 30 |
| Escherichia coli (Control) | LB Broth + 0.1% Linoleic Acid | 48 | < 5 |
Experimental Protocols
Protocol 1: Culturing Bacteria for this compound Production
This protocol describes the general procedure for culturing bacteria to induce the production of this compound.
Materials:
-
Bacterial strain of interest (e.g., Lactobacillus plantarum)
-
Appropriate liquid culture medium (e.g., MRS Broth for Lactobacilli)
-
Linoleic acid
-
Sterile culture tubes or flasks
-
Incubator with temperature and atmospheric control
-
Spectrophotometer
Procedure:
-
Prepare the appropriate culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Aseptically inoculate the sterile medium with a fresh colony or a starter culture of the desired bacterial strain.
-
Incubate the culture under optimal growth conditions (e.g., 37°C, anaerobic or microaerophilic conditions for many gut microbes) until it reaches the mid-logarithmic phase of growth. The optical density at 600 nm (OD600) can be monitored to determine the growth phase.
-
Prepare a stock solution of linoleic acid (e.g., 10% w/v in ethanol) and filter-sterilize.
-
Add the sterile linoleic acid solution to the bacterial culture to a final concentration of 0.1% (w/v).
-
Continue incubation for the desired time period (e.g., 24 or 48 hours) to allow for the bioconversion of linoleic acid to this compound.
-
After incubation, collect the culture for this compound extraction.
Protocol 2: Extraction of this compound from Bacterial Culture Supernatant
This protocol details the liquid-liquid extraction of this compound from the bacterial culture supernatant.
Materials:
-
Bacterial culture from Protocol 1
-
Centrifuge
-
Sterile centrifuge tubes
-
Internal Standard (IS): Deuterated 10-HODE (e.g., 10-HODE-d4), if available. If not, a structurally similar deuterated fatty acid can be used, but the method will require careful validation.
-
Ethyl acetate
-
Formic acid
-
Vortex mixer
-
Nitrogen gas evaporator
-
LC-MS grade methanol
Procedure:
-
Transfer the bacterial culture to a centrifuge tube and pellet the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a new sterile tube.
-
Spike the supernatant with the internal standard to a final concentration of 100 ng/mL.
-
Acidify the supernatant to a pH of approximately 3.5 by adding formic acid. This protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.
-
Add an equal volume of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the extracted lipids into a clean tube.
-
Repeat the extraction (steps 5-8) one more time with a fresh volume of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of LC-MS grade methanol.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other components, for example:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: The precursor ion for this compound is its deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 297.2. Product ions are generated by collision-induced dissociation (CID). Specific product ions should be determined by infusing a standard of this compound. Potential diagnostic product ions for hydroxy fatty acids include fragments resulting from the cleavage of C-C bonds adjacent to the hydroxyl group.
-
This compound Quantifier Transition (Hypothetical): m/z 297.2 → 171.1
-
This compound Qualifier Transition (Hypothetical): m/z 297.2 → 113.1
-
Internal Standard (e.g., 10-HODE-d4) Transition: m/z 301.2 → 171.1 (or other appropriate fragment)
-
-
Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve the best sensitivity for the MRM transitions.
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of a this compound analytical standard (e.g., 1, 5, 10, 50, 100, 500 ng/mL) into the same culture medium used for the bacterial growth.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Process these standards using the same extraction protocol as the samples.
-
Analyze the extracted standards by LC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression with a weighting factor of 1/x is typically used.
Quantification:
-
Analyze the extracted bacterial culture samples by LC-MS/MS.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Signaling Pathways and Logical Relationships
Experimental Workflow for this compound Quantification
The following diagram illustrates the overall workflow for the quantification of this compound from bacterial cultures.
References
Application Notes and Protocols for In Vitro Evaluation of 10(S)-HOME Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10(S)-hydroxy-12(Z)-octadecenoic acid, or 10(S)-HOME, is a bioactive lipid metabolite of linoleic acid produced by the gut microbiota. Emerging research has highlighted its potential roles in immunomodulation and metabolic regulation, making it a molecule of significant interest for therapeutic development. These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of this compound, complete with detailed experimental protocols and data presentation guidelines.
Data Summary
The following table summarizes the reported in vitro activities of this compound across various assays and cell types. This allows for a clear comparison of its potency and efficacy in different biological contexts.
| Target/Assay | Cell Line/System | Parameter | Value | Reference |
| GPR40 Activation | HEK293 cells expressing human GPR40 | EC50 (Calcium Mobilization) | 7.51 µM | [1] |
| GPR120 Activation | HEK293 cells expressing human GPR120 | EC50 (Calcium Mobilization) | 8.1 µM | [1] |
| Anti-inflammatory Activity | LPS-stimulated BV-2 microglia | Inhibition of Nitric Oxide (NO) Production | Effective at 30 µM | [1] |
| Anti-inflammatory Activity | LPS-stimulated BV-2 microglia | Inhibition of ERK Phosphorylation | Effective at 30 µM | [1] |
| Anti-inflammatory Activity | LPS-stimulated BV-2 microglia | Inhibition of iNOS Expression | Effective at 30 µM | [1] |
| Immunomodulatory Activity | LPS-stimulated dendritic bone marrow cells | Reduction of TNF-α | Effective at 100 µM | [1] |
| Immunomodulatory Activity | LPS-stimulated dendritic bone marrow cells | Reduction of NO2 | Effective at 100 µM | [1] |
| Immunomodulatory Activity | LPS-unstimulated dendritic bone marrow cells | Reduction of IL-10 | Effective at 100 µM | [1] |
Signaling Pathways
The biological effects of this compound are mediated through distinct signaling pathways. The following diagrams illustrate the key molecular events initiated by this compound binding to its receptors.
Caption: GPR40/GPR120 Signaling Pathway for this compound.
Caption: PPAR Activation Pathway by Fatty Acids like this compound.
Caption: Inhibition of LPS-Induced Inflammatory Pathway by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the activity of this compound.
GPR40/GPR120 Activation Assay (Calcium Mobilization)
This assay measures the activation of GPR40 and GPR120 by quantifying the transient increase in intracellular calcium concentration upon ligand binding.
Materials:
-
HEK293 cells stably expressing human GPR40 or GPR120
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418 for GPR40, puromycin for GPR120)
-
Poly-D-lysine coated 384-well black, clear-bottom plates
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO or ethanol)
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-GPR40 or HEK293-GPR120 cells in supplemented DMEM at 37°C in a 5% CO₂ incubator.
-
Seed the cells into poly-D-lysine coated 384-well plates at a density that will result in a confluent monolayer on the day of the assay and culture overnight.
-
-
Dye Loading:
-
On the day of the experiment, remove the culture medium from the wells.
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically by diluting the fluorescent calcium dye in the assay buffer. Probenecid can be included to improve dye retention.
-
Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. The final DMSO or ethanol concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Measurement of Calcium Flux:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound dilutions to the wells.
-
Continue to measure the fluorescence intensity for a period of time (e.g., 60-120 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Caption: Workflow for the Calcium Mobilization Assay.
Anti-inflammatory Assay in BV-2 Microglia
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and other relevant cytokines
-
96-well cell culture plates
Protocol:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include control wells with no treatment, LPS only, and this compound only.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatants.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a standard curve prepared with sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatants to measure the concentration of TNF-α and other cytokines using commercially available ELISA kits.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
-
Data Analysis:
-
Express the NO and cytokine levels as a percentage of the LPS-only control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the Anti-inflammatory Assay in BV-2 Microglia.
PPARγ Activation Assay (Reporter Gene Assay)
This assay determines the ability of this compound to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) using a reporter gene system.
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Transfection:
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells using the cell lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
If a normalization plasmid was used, measure the activity of the second reporter as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Express the results as fold activation over the vehicle control.
-
Plot the fold activation against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
Caption: Workflow for the PPARγ Reporter Gene Assay.
References
Application Notes and Protocols for 10(S)-hydroxy-8(E)-octadecenoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HODE) analytical standards. This document includes specifications for the analytical standard, detailed experimental protocols for its quantification using various analytical techniques, and an overview of its known signaling pathways.
Analytical Standard Specifications
Proper characterization and handling of analytical standards are crucial for accurate and reproducible experimental results. Below is a summary of typical specifications for a 10(S)-HODE analytical standard.
| Parameter | Specification |
| Chemical Name | 10(S)-hydroxy-8(E),12(Z)-octadecadienoic acid |
| Synonyms | 10S-HODE |
| Molecular Formula | C₁₈H₃₂O₃ |
| Molecular Weight | 296.4 g/mol |
| Purity | ≥98% (as determined by HPLC) |
| Formulation | Typically supplied as a solution in ethanol or acetonitrile |
| Storage | -20°C |
| Stability | ≥ 2 years at -20°C in the supplied solvent |
Experimental Protocols
This section provides detailed methodologies for the analysis of 10(S)-HODE in biological matrices.
Sample Preparation: Extraction of Hydroxy Fatty Acids
This protocol describes a general procedure for the extraction of 10(S)-HODE from biological samples such as plasma or tissue homogenates.
Workflow for Sample Extraction
Caption: General workflow for the extraction of 10(S)-HODE from biological samples.
Protocol:
-
Homogenization: For tissue samples, homogenize in methanol. For liquid samples like plasma, add methanol in a 1:3 (sample:methanol) ratio.
-
Internal Standard Addition: Add an appropriate internal standard, such as 13(S)-HODE-d4, to the sample to correct for extraction losses and instrument variability.
-
Extraction: Add hexane to the sample at a 2:1 (hexane:sample homogenate) ratio.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at 3,000 rpm for 10 minutes to separate the phases.
-
Collect Organic Layer: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for derivatization for GC-MS analysis.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the separation of 10(S)-HODE from its enantiomer, 10(R)-HODE.
Protocol:
-
Column: Chiralpak IC or a similar immobilized polysaccharide-based chiral stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of n-hexane and ethanol (e.g., 50:50 v/v) is a common starting point. The ratio may need to be optimized for best resolution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV detector at 234 nm, which is the characteristic absorbance wavelength for conjugated dienes in HODEs.[2][3]
-
Injection Volume: 10 µL.[1]
-
Quantification: Create a calibration curve using a certified 10(S)-HODE analytical standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the quantification of 10(S)-HODE in complex biological matrices.
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the quantification of 10(S)-HODE using LC-MS/MS.
Protocol:
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5-20 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5]
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 295.2 (corresponding to [M-H]⁻).
-
Product Ion (Q3): A specific fragment ion for 10-HODE would need to be determined, but for the related 9-HODE, a characteristic product ion is m/z 171.[6]
-
-
Source Parameters:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS analysis of 10(S)-HODE requires derivatization to increase its volatility. The most common derivatization is the formation of a trimethylsilyl (TMS) ether.
Protocol:
-
Derivatization:
-
GC System:
-
Column: A non-polar capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Can be run in full scan mode to identify the fragmentation pattern or in selected ion monitoring (SIM) mode for targeted quantification.
-
Characteristic Ions: The mass spectrum of the TMS derivative of 10-HODE will show characteristic fragment ions that can be used for identification and quantification. For TMS derivatives of hydroxy fatty acids, key cleavages occur on either side of the C-O-TMS bond.
-
Signaling Pathways
10(S)-HODE and its isomers are known to be biologically active lipid mediators involved in various signaling pathways. The two primary receptors that have been identified are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G protein-coupled receptor 132 (GPR132).
PPARγ Signaling Pathway
HODEs are endogenous ligands for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.
PPARγ Activation by 10(S)-HODE
Caption: Simplified diagram of the PPARγ signaling pathway activated by 10(S)-HODE.
Upon entering the cell, 10(S)-HODE can bind to PPARγ. This binding event promotes the heterodimerization of PPARγ with the Retinoid X Receptor (RXR). The resulting PPARγ-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in processes such as lipid uptake and adipogenesis.[8][9]
GPR132 Signaling Pathway
9-HODE isomers, including 10(S)-HODE, have been identified as ligands for the G protein-coupled receptor GPR132 (also known as G2A).[10] Activation of GPR132 can lead to various cellular responses, including the modulation of inflammatory processes.
GPR132 Activation by 10(S)-HODE
Caption: General overview of the GPR132 signaling pathway upon activation by 10(S)-HODE.
The binding of 10(S)-HODE to GPR132 on the cell surface initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. These activated G-proteins then modulate the activity of effector enzymes, such as adenylyl cyclase or phospholipase C, resulting in the generation of second messengers like cAMP, IP₃, and DAG. These second messengers, in turn, activate downstream signaling cascades, ultimately leading to a specific cellular response, which can include the regulation of inflammation and apoptosis.[11]
References
- 1. scielo.br [scielo.br]
- 2. caymanchem.com [caymanchem.com]
- 3. 13(S)-HODE - Cayman Chemical [bioscience.co.uk]
- 4. avantiresearch.com [avantiresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 10. Item - 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - Deakin University - Figshare [dro.deakin.edu.au]
- 11. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of 10(S)-HOME Using Recombinant E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the production of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME), a bioactive lipid metabolite, using a whole-cell biocatalyst system based on recombinant Escherichia coli. The protocols cover the cloning and expression of 10(S)-dioxygenase from Nostoc punctiforme, optimization of whole-cell bioconversion of linoleic acid, and relevant analytical methods. Furthermore, this document elucidates the known signaling pathways of this compound, providing a basis for its potential applications in drug development, particularly in metabolic and inflammatory diseases.
Introduction
This compound is an oxygenated metabolite of linoleic acid that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion. The production of stereochemically pure this compound is crucial for detailed biological evaluation and potential clinical applications. Chemical synthesis of this molecule can be complex, involving multiple steps and the use of hazardous reagents. Biocatalysis using recombinant microorganisms offers a promising alternative for the sustainable and specific synthesis of this compound. This application note details a robust method for the production of this compound using recombinant E. coli expressing a 10(S)-dioxygenase.
Data Presentation
Table 1: Quantitative Production of 10(S)-Hydroxy-8(E)-octadecenoic Acid by Recombinant E. coli
| Parameter | Value | Reference |
| Enzyme Source | Nostoc punctiforme PCC 73102 (10S-dioxygenase) | [1] |
| Host Strain | Escherichia coli | [1] |
| Substrate | Oleic Acid | [1] |
| Product | 10S-hydroxy-8(E)-octadecenoic acid | [1] |
| Chaperone Co-expression | Yes | [1] |
| Optimal pH | 9.0 | [1] |
| Optimal Temperature | 35 °C | [1] |
| Optimal Cell Concentration | 40 g/L | [1] |
| Optimal Substrate Concentration | 10 g/L | [1] |
| Co-solvent | 15% (v/v) Dimethyl sulfoxide | [1] |
| Reaction Time | 30 minutes | [1] |
| Product Titer | 7.2 g/L | [1] |
| Conversion Yield | 72% (w/w) | [1] |
| Volumetric Productivity | 14.4 g/L/h | [1] |
Note: The available literature specifically details the production of 10S-hydroxy-8(E)-octadecenoic acid from oleic acid. The same enzymatic system is expected to convert linoleic acid to this compound, though optimal conditions may vary slightly.
Experimental Protocols
Protocol 1: Cloning of Nostoc punctiforme 10S-Dioxygenase into pET Expression Vector
-
Gene Amplification:
-
Synthesize the gene encoding 10(S)-dioxygenase from Nostoc punctiforme PCC 73102 with codon optimization for E. coli expression.
-
Alternatively, amplify the gene from N. punctiforme genomic DNA using PCR with high-fidelity DNA polymerase. Design primers to introduce NdeI and XhoI restriction sites at the 5' and 3' ends of the gene, respectively.
-
-
Vector and Insert Preparation:
-
Digest the pET-28a(+) vector and the purified PCR product with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Ligate the digested insert into the prepared pET-28a(+) vector using T4 DNA ligase. This will create an N-terminal His-tagged fusion protein construct.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
-
Colony PCR and Sequencing:
-
Screen colonies by colony PCR to identify putative positive clones.
-
Isolate plasmid DNA from positive colonies and confirm the correct insertion and sequence by Sanger sequencing.
-
Protocol 2: Expression of Recombinant 10S-Dioxygenase in E. coli BL21(DE3)
-
Transformation:
-
Transform the confirmed pET-28a(+)-10S-dioxygenase plasmid into competent E. coli BL21(DE3) cells.
-
For enhanced protein folding and activity, co-transform with a chaperone plasmid (e.g., pGro7 from Takara Bio) into a suitable host strain and select on appropriate antibiotics (kanamycin and chloramphenicol).[1]
-
-
Starter Culture:
-
Inoculate a single colony of the recombinant E. coli BL21(DE3) into 5 mL of LB medium containing 50 µg/mL kanamycin (and chloramphenicol if using a chaperone plasmid).
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Main Culture:
-
Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
If using a chaperone plasmid, add L-arabinose to a final concentration of 1 mg/mL one hour prior to IPTG induction.[1]
-
Continue to incubate at 18°C for 16-20 hours with shaking at 200 rpm.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C until use for bioconversion.
-
Protocol 3: Whole-Cell Bioconversion of Linoleic Acid to this compound
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM buffer (e.g., Tris-HCl, pH 9.0), 15% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent, and the desired concentration of linoleic acid (e.g., 10 g/L).
-
Pre-warm the reaction mixture to 35°C.
-
-
Bioconversion:
-
Resuspend the harvested recombinant E. coli cells in the reaction mixture to a final concentration of 40 g/L (wet cell weight).
-
Incubate the reaction at 35°C with shaking at 200 rpm.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-MS.
-
After the desired conversion is achieved (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetone or by acidification to pH 2.0 with HCl.
-
Protocol 4: Extraction and Analysis of this compound
-
Extraction:
-
Centrifuge the terminated reaction mixture to remove the cell debris.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Analyze the crude product by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS) for identification and quantification of this compound.
-
Protocol 5: 10S-Dioxygenase Enzyme Activity Assay
-
Enzyme Preparation:
-
Resuspend the recombinant E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10% glycerol).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to obtain the cell-free extract (supernatant).
-
-
Assay Mixture:
-
Prepare a 1 mL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.2 mM ferrous ammonium sulfate, 0.4 mM NADH, and 1 mM linoleic acid.
-
-
Activity Measurement:
-
Start the reaction by adding an appropriate amount of the cell-free extract to the assay mixture.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer at 30°C.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Signaling Pathways and Potential Applications
This compound exerts its biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR40 and GPR120. Activation of these receptors initiates downstream signaling cascades that can modulate cellular responses, making this compound a molecule of interest for drug development.
GPR40 Signaling Pathway
Activation of GPR40 by this compound in pancreatic β-cells and intestinal L-cells leads to the stimulation of insulin and GLP-1 secretion, respectively.[2][3] The signaling cascade is as follows:
-
Receptor Activation: this compound binds to and activates GPR40.
-
Gq/11 Activation: The activated receptor couples to the Gαq/11 subunit of the heterotrimeric G protein.[4]
-
PLC Activation: Gαq/11 activates phospholipase C (PLC).[4]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[5]
-
PKC Activation: The increased intracellular calcium and DAG synergistically activate protein kinase C (PKC).[5]
-
Hormone Secretion: The rise in intracellular calcium and activation of PKC promote the exocytosis of insulin- or GLP-1-containing granules.
Caption: GPR40 signaling pathway upon this compound binding.
GPR120 Signaling Pathway and Anti-inflammatory Effects
This compound also activates GPR120, which is expressed in various cell types, including macrophages and adipocytes. GPR120 activation mediates potent anti-inflammatory effects.[6]
-
Receptor Activation: this compound binds to GPR120.
-
β-Arrestin 2 Recruitment: The activated GPR120 recruits β-arrestin 2 to the cell membrane.[7]
-
Internalization: The GPR120/β-arrestin 2 complex is internalized.
-
Inhibition of Inflammatory Signaling: The internalized complex interacts with and sequesters TAB1, preventing its association with TAK1. This inhibits the activation of downstream inflammatory pathways, such as the NF-κB and JNK pathways, which are typically triggered by stimuli like lipopolysaccharide (LPS).[6]
-
Reduced Pro-inflammatory Cytokine Production: The inhibition of these pathways leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
References
- 1. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of linoleic acid into 10-Hydroxy-12(Z)-octadecenoic acid by whole cells of Stenotrophomonas nitritireducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 10(S)-HOME from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) is a bioactive lipid metabolite produced from linoleic acid by various microorganisms, including certain species of Lactobacillus and Bifidobacterium.[1][2] This molecule has garnered significant interest in the scientific community due to its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. The production of this compound through microbial fermentation offers a scalable and sustainable approach for obtaining this valuable compound. This document provides detailed application notes and protocols for the purification of this compound from a fermentation broth, ensuring high purity and yield for research and drug development purposes.
The purification process involves a multi-step strategy commencing with the removal of microbial biomass, followed by extraction of the target molecule and subsequent chromatographic purification to achieve a high degree of purity.
Experimental Workflow Overview
The overall workflow for the purification of this compound from fermentation broth is depicted below. This process is designed to efficiently isolate the target compound from a complex mixture of cellular components, media constituents, and other metabolites.
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the expected yield and purity of this compound at each stage of the purification process. These values are estimates and may vary depending on the specific fermentation conditions and the efficiency of each step.[3][4][5]
| Purification Step | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| Centrifugation | Fermentation Broth | Supernatant | ~95-99 | <1 |
| Liquid-Liquid Extraction | Supernatant | Crude this compound Extract | ~85-95 | 5-15 |
| Silica Gel Column Chromatography | Crude this compound Extract | Partially Purified this compound | ~70-85 | 60-80 |
| Preparative HPLC | Partially Purified this compound | Pure this compound | ~80-90 | >98 |
Detailed Experimental Protocols
Fermentation Broth Clarification
Objective: To remove microbial cells and other solid debris from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
High-speed refrigerated centrifuge
-
Centrifuge bottles
Protocol:
-
Transfer the fermentation broth to appropriate centrifuge bottles.
-
Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the dissolved this compound, into a clean collection vessel.
-
Discard the cell pellet. For larger volumes, continuous centrifugation can be employed.
Liquid-Liquid Extraction
Objective: To extract this compound from the clarified supernatant into an organic solvent.[6]
Materials:
-
Clarified supernatant
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate
-
Separatory funnel
-
pH meter or pH strips
Protocol:
-
Measure the volume of the clarified supernatant.
-
Acidify the supernatant to a pH of 3.0-3.5 by slowly adding 6M HCl while stirring. This protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing this compound, and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous phase and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic phases.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Silica Gel Column Chromatography
Objective: To perform an initial purification of the crude extract to remove highly polar and non-polar impurities.[7][8][9]
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Collection tubes
Protocol:
-
Prepare a slurry of silica gel in hexane.
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the hexane to drain until it is just above the silica bed.
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1 v/v) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 v/v).
-
Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound by separating it from closely related impurities.[10][11][12]
Materials:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Protocol:
-
Dissolve the partially purified this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the preparative HPLC system with a suitable mobile phase gradient. A typical starting point is a gradient of acetonitrile in water (e.g., 50% to 90% acetonitrile over 30 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
If necessary, perform a second preparative HPLC run on the collected fraction to further improve purity.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain the final this compound product.
Bioactivity and Signaling Pathway
This compound is known to exert its biological effects through the activation of G-protein coupled receptors (GPCRs), specifically GPR40 (also known as FFA1) and GPR120 (also known as FFA4).[13][14] Activation of these receptors by this compound initiates a downstream signaling cascade that can modulate cellular responses, particularly in immune cells.
GPR40/GPR120 Signaling Pathway
Caption: this compound signaling through GPR40/GPR120.
Upon binding of this compound to GPR40 and GPR120, the associated Gq/11 protein is activated.[15] This activation leads to the stimulation of Phospholipase C (PLC).[16][17][18] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[17][18] Both DAG and the increased intracellular Ca²⁺ concentration cooperatively activate Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to the activation of signaling pathways such as the MAPK/ERK and NF-κB pathways, ultimately modulating gene expression and cellular responses.[15][19]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the purification of this compound from fermentation broth. By following this multi-step purification strategy, researchers can obtain a highly pure product suitable for a wide range of in vitro and in vivo studies. The provided information on the signaling pathway of this compound offers a starting point for investigating its mechanism of action and exploring its therapeutic potential. Careful optimization of each step will be crucial for maximizing the final yield and purity of this promising bioactive molecule.
References
- 1. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophisticated Cloning, Fermentation, and Purification Technologies for an Enhanced Therapeutic Protein Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step Protein Purification Achieves High Yields, Purity and Activity | Technology Networks [technologynetworks.com]
- 4. One-step purification of a recombinant protein from a whole cell extract by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Purification [chem.rochester.edu]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 10. lcms.cz [lcms.cz]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 18. IP3 and PLC [worms.zoology.wisc.edu]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols: NMR and FTIR Analysis of 10-hydroxy-8(E)-octadecenoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-hydroxy-8(E)-octadecenoic acid is a hydroxy fatty acid (HFA) that has garnered interest in various research fields, including microbiology and biochemistry. It is known to be a product of the biotransformation of oleic acid by certain microorganisms, such as Pseudomonas aeruginosa. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of 10-hydroxy-8(E)-octadecenoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous identification of 10-hydroxy-8(E)-octadecenoic acid.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the methyl ester of 10-hydroxy-8(E)-octadecenoic acid. The data for the free acid is expected to be very similar, with minor differences in the chemical shifts of the carbons and protons near the carboxylic acid group.
Table 1: ¹H NMR Spectral Data of Methyl 10-hydroxy-8(E)-octadecenoate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5.40 - 5.60 | m | - | H-8, H-9 |
| 4.03 | dt | 6.6, 6.3 | H-10 |
| 3.67 | s | - | -OCH₃ |
| 2.30 | t | 7.4 | H-2 |
| 2.02 | m | - | H-7, H-11 |
| 1.63 | m | - | H-3 |
| 1.20 - 1.40 | m | - | -(CH₂)n- |
| 0.88 | t | 6.8 | H-18 |
Note: Data is based on the analysis of the methyl ester derivative and may show slight variations for the free fatty acid.
Table 2: ¹³C NMR Spectral Data of Methyl 10-hydroxy-8(E)-octadecenoate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 174.31 | C-1 (C=O of ester) |
| 133.2 | C-8 or C-9 |
| 131.9 | C-8 or C-9 |
| 73.24 | C-10 (CHOH) |
| 51.4 | -OCH₃ |
| 37.4 | C-11 |
| 34.1 | C-2 |
| 32.3 | C-7 |
| 31.8 | C-16 |
| 29.0 - 29.7 | -(CH₂)n- |
| 25.6 | C-12 |
| 24.9 | C-3 |
| 22.7 | C-17 |
| 14.1 | C-18 |
Note: Data is based on the analysis of the methyl ester derivative and may show slight variations for the free fatty acid.
Experimental Protocol: NMR Analysis
1.2.1. Sample Preparation:
-
Weigh 5-10 mg of purified 10-hydroxy-8(E)-octadecenoic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can use the residual solvent signal as a reference.
1.2.2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
Acquire a ¹³C NMR spectrum. Typical parameters are:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).
-
Reference the spectra to the residual CHCl₃ signal (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Data Presentation
Table 3: Characteristic FTIR Absorption Bands for 10-hydroxy-8(E)-octadecenoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl group and carboxylic acid dimer) |
| ~3000-2800 | Strong | C-H stretch (aliphatic CH₂, CH₃) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Medium-Weak | C=C stretch (alkene) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1280 | Medium | C-O stretch (carboxylic acid) |
| ~1050 | Medium | C-O stretch (secondary alcohol) |
| ~970 | Medium | =C-H bend (trans-disubstituted alkene) |
| ~940 | Medium (broad) | O-H bend (carboxylic acid dimer) |
Experimental Protocol: FTIR Analysis
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the purified 10-hydroxy-8(E)-octadecenoic acid (as a viscous oil or solid) directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. FTIR Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
The resulting spectrum should be displayed in absorbance or transmittance mode.
-
Clean the ATR crystal thoroughly after analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for NMR and FTIR analysis.
Biotransformation Pathway
Caption: Biotransformation of oleic acid by P. aeruginosa.[1][2][3]
Disclaimer: The provided NMR and FTIR data are based on published literature for the methyl ester of 10-hydroxy-8(E)-octadecenoic acid and are intended for illustrative purposes. Actual spectral data may vary depending on the specific experimental conditions, instrumentation, and the form of the analyte (free acid vs. ester). It is recommended to acquire reference spectra for the specific compound of interest for definitive identification.
References
Application Notes and Protocols for the Study of 10(S)-HOME in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction to 10(S)-HOME
10(S)-hydroxy-12(Z)-octadecenoic acid (this compound) is a bioactive lipid mediator derived from the enzymatic hydration of linoleic acid. As an oxylipin, this compound is involved in various physiological and pathological processes, making it a molecule of significant interest in lipidomics research. This document provides detailed application notes and protocols for the study of this compound, with a focus on its extraction, quantification, and biological significance, particularly in relation to brown adipose tissue (BAT) and its signaling through the G protein-coupled receptor 132 (GPR132).
Biological Significance:
-
Formation: this compound is formed from linoleic acid, a common dietary omega-6 fatty acid, through the action of various enzymes.
-
Brown Adipose Tissue (BAT) Activation: Emerging evidence suggests a role for this compound and related linoleic acid metabolites in the activation and function of brown adipose tissue, a key site for non-shivering thermogenesis and energy expenditure. The study of these lipids is crucial for understanding metabolic regulation and developing potential therapeutics for obesity and related metabolic disorders.
-
GPR132 Signaling: this compound is a potential endogenous ligand for GPR132, also known as G2A. This receptor is implicated in various cellular processes, including immune responses, inflammation, and cell proliferation[1][2][3]. Activation of GPR132 by its ligands can trigger downstream signaling cascades involving G-proteins, cyclic AMP (cAMP), and mitogen-activated protein kinases (MAPKs)[4].
Quantitative Data Presentation
The quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. Below are tables summarizing expected concentration ranges and key validation parameters for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Note: Specific concentrations of this compound can vary significantly depending on the species, tissue, and physiological state. The following data should be considered as a general guide.
Table 1: Representative Concentrations of this compound in Biological Samples
| Biological Matrix | Species | Concentration Range (ng/mL or ng/g) | Reference/Methodology |
| Human Plasma | Human | 0.5 - 10 ng/mL | LC-MS/MS |
| Human Serum | Human | 0.5 - 15 ng/mL | LC-MS/MS |
| Rodent Brown Adipose Tissue | Mouse/Rat | 10 - 100 ng/g | LC-MS/MS |
| Rodent White Adipose Tissue | Mouse/Rat | 1 - 20 ng/g | LC-MS/MS |
Table 2: Key Validation Parameters for this compound Quantification by LC-MS/MS [5][6][7][8][9][10]
| Validation Parameter | Acceptance Criteria | Typical Performance for Oxylipin Analysis |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 85-115% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 - 1 ng/mL |
| Recovery | Consistent and reproducible | 70-120% |
| Matrix Effect | Minimal and compensated by internal standard | < 15% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol describes a liquid-liquid extraction (LLE) method suitable for the recovery of this compound and other oxylipins from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): this compound-d4 or other suitable deuterated analog
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >3000 x g)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a clean microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 100 ng/mL this compound-d4 in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
-
Liquid-Liquid Extraction:
-
Add 500 µL of hexane to the supernatant.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase: Carefully transfer the upper hexane layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Adipose Tissue
This protocol outlines a solid-phase extraction (SPE) based method for isolating this compound from brown or white adipose tissue.
Materials:
-
Adipose tissue samples (frozen)
-
Internal Standard (IS): this compound-d4
-
Homogenizer (e.g., bead beater)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Weighing and Homogenization:
-
Weigh approximately 50-100 mg of frozen adipose tissue.
-
Add the tissue to a homogenization tube with ceramic beads.
-
Add 1 mL of ice-cold methanol and 10 µL of the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Lipid Extraction (Folch Method):
-
To the homogenate, add 2 mL of chloroform. Vortex for 2 minutes.
-
Add 0.6 mL of water. Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer.
-
Evaporation: Evaporate the solvent to dryness under nitrogen.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Reconstitute the dried lipid extract in 1 mL of 10% methanol and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol to remove polar impurities.
-
Elution: Elute this compound and other oxylipins with 3 mL of methanol.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a general method for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-80% B
-
15-17 min: 80-95% B
-
17-19 min: 95% B
-
19-20 min: 95-20% B
-
20-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1
-
This compound-d4 (IS): Precursor ion (m/z) 299.2 -> Product ion (m/z) 171.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 5. resolian.com [resolian.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Extraction and Analysis of 10(S)-HOME from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) is an oxidized linoleic acid metabolite that is emerging as a bioactive lipid mediator involved in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its roles in health and disease, and for the development of novel therapeutics targeting its signaling pathways. These application notes provide detailed protocols for the extraction of this compound from plasma and tissue samples, followed by its quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a putative signaling pathway for this compound is described.
Data Presentation
The following tables summarize representative quantitative data for this compound levels in biological samples. Please note that endogenous concentrations of this compound can vary significantly depending on the species, physiological state, and analytical methodology. The provided values should be considered as illustrative examples.
Table 1: this compound Levels in Human Plasma
| Sample ID | Condition | This compound Concentration (ng/mL) |
| HP-001 | Healthy Control | 1.5 ± 0.3 |
| HP-002 | Inflammatory Condition | 8.2 ± 1.1 |
| HP-003 | Post-exercise | 5.7 ± 0.8 |
Table 2: this compound Levels in Rodent Tissue
| Sample ID | Tissue | Animal Model | This compound Concentration (ng/g) |
| RT-001 | Liver | Mouse (C57BL/6) | 12.4 ± 2.5 |
| RT-002 | Adipose Tissue | Rat (Sprague-Dawley) | 25.1 ± 4.2 |
| RT-003 | Brain | Mouse (C57BL/6) | 3.8 ± 0.7 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol describes the extraction of this compound from human plasma using a polymeric reversed-phase SPE cartridge.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS) solution (e.g., d4-10(S)-HOME)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of the internal standard solution.
-
Add 600 µL of acidified water (0.1% formic acid) and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.[1]
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/minute.[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Rodent Liver Tissue
This protocol details the extraction of this compound from rodent liver tissue using a liquid-liquid extraction method.
Materials:
-
Rodent liver tissue (flash-frozen in liquid nitrogen)
-
Internal Standard (IS) solution (e.g., d4-10(S)-HOME)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 500 µL of ice-cold homogenization buffer and 10 µL of the internal standard solution.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
-
Liquid-Liquid Extraction:
-
To the tissue homogenate, add 1 mL of a hexane:ethyl acetate mixture (1:1, v/v) containing 0.1% formic acid.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer into a clean tube.
-
Repeat the extraction step on the lower aqueous layer with another 1 mL of the hexane:ethyl acetate mixture.
-
Pool the organic layers.
-
-
Sample Concentration:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides typical parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 297.2 → Product ion (m/z) 171.1
-
d4-10(S)-HOME (IS): Precursor ion (m/z) 301.2 → Product ion (m/z) 175.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
Mandatory Visualization
Caption: Workflow for this compound extraction and analysis.
References
Troubleshooting & Optimization
Optimizing 10(S)-HOME Production in P. aeruginosa: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the production of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) in Pseudomonas aeruginosa. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and provide a clear path to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is an oxylipin, a class of signaling molecules derived from the oxygenation of fatty acids. In P. aeruginosa, it is synthesized from oleic acid and is involved in the oxylipin-dependent quorum-sensing (ODS) system, which regulates virulence and biofilm formation.[1] Its role in bacterial communication and pathogenesis makes it a target of interest for the development of novel anti-infective therapies.
Q2: What is the biosynthetic pathway for this compound in P. aeruginosa?
A2: The biosynthesis of this compound begins with the conversion of oleic acid by the enzyme 10(S)-dioxygenase (10S-DOX), also known as OdsA.[2] This enzyme catalyzes the introduction of a hydroperoxy group to oleic acid, forming 10(S)-hydroperoxy-8(E)-octadecenoic acid (10(S)-HPOME). 10(S)-HPOME is then reduced to this compound. The enzymes responsible for this reduction have not been fully characterized and it may occur spontaneously.
Q3: How is the key enzyme, 10S-dioxygenase (OdsA), regulated?
A3: The expression of odsA is believed to be influenced by broader regulatory networks that control secondary metabolism in P. aeruginosa, such as quorum sensing and the stringent response. The stringent response is a stress response to nutrient limitation and can impact the production of various secondary metabolites.[3][4] Additionally, the secretion of OdsA is dependent on a functional Type II Secretion System (T2SS), indicating that factors affecting T2SS expression or function will also impact extracellular this compound levels.[1][5]
Q4: What are the general culture conditions for P. aeruginosa growth?
A4: P. aeruginosa is a versatile bacterium that can be grown in a variety of laboratory media. For general maintenance, Luria-Bertani (LB) broth or agar is commonly used. It grows well at 37°C with aeration. However, for optimizing the production of specific secondary metabolites like this compound, specific culture conditions, including media composition, temperature, and pH, need to be carefully controlled.[6][7]
Data Presentation: Optimizing this compound Production
The following tables summarize key quantitative data for optimizing this compound production based on available literature.
Table 1: Optimal Culture Conditions for this compound Production by P. aeruginosa NRRL B-14938
| Parameter | Optimal Value | Reference |
| Temperature | 26°C | [8][9] |
| pH | 7.0 | [8][9] |
| Reaction Time | 60 hours | [8][9] |
| Chelating Agent | EDTA | [8][9] |
Table 2: Effect of Oleic Acid Concentration on this compound Production
| Oleic Acid Concentration (g/L) | This compound Yield (g/L) | Conversion Yield (% w/w) | Reference |
| 10 | 4.24 | 42 | [2] |
Experimental Protocols
Protocol 1: Culturing P. aeruginosa for this compound Production
Objective: To cultivate P. aeruginosa under conditions optimized for the production of this compound.
Materials:
-
Pseudomonas aeruginosa strain (e.g., NRRL B-14938)
-
Growth medium (e.g., a minimal salts medium supplemented with a carbon source)
-
Oleic acid solution (sterilized)
-
EDTA solution (sterilized)
-
Shaking incubator
-
Sterile culture flasks
-
Spectrophotometer
Procedure:
-
Prepare the desired volume of growth medium in sterile culture flasks.
-
Inoculate the medium with an overnight culture of P. aeruginosa to an initial OD600 of 0.05.
-
Incubate the culture at 26°C with shaking (e.g., 200 rpm) until it reaches the desired growth phase (e.g., mid-logarithmic phase).
-
Aseptically add the sterile oleic acid solution to a final concentration of 10 g/L.
-
Add sterile EDTA solution to the recommended final concentration.
-
Adjust the pH of the culture to 7.0 using sterile acid or base if necessary.
-
Continue incubation at 26°C with shaking for 60 hours.
-
Monitor cell growth by measuring OD600 at regular intervals.
-
After the incubation period, harvest the culture for this compound extraction.
Protocol 2: Extraction and Quantification of this compound
Objective: To extract this compound from the P. aeruginosa culture supernatant and quantify its concentration using LC-MS.
Materials:
-
P. aeruginosa culture from Protocol 1
-
Centrifuge
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
LC-MS system
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Harvesting Supernatant: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.
-
Solvent Extraction:
-
Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of this compound.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol/water with 0.1% formic acid) suitable for LC-MS analysis.
-
LC-MS Quantification:
-
Prepare a standard curve using the this compound analytical standard.
-
Inject the reconstituted sample and standards onto the LC-MS system.
-
Develop an appropriate LC gradient and MS method for the separation and detection of this compound.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from oleic acid in P. aeruginosa.
Caption: Experimental workflow for this compound production, extraction, and analysis.
Caption: Logical troubleshooting workflow for low this compound yield.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound detected | Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration. | Verify and optimize culture parameters. The optimal reported conditions are pH 7.0 and 26°C.[8][9] Ensure adequate aeration by using baffled flasks or adjusting the shaking speed. |
| Insufficient Substrate: Oleic acid concentration is too low. | Increase the concentration of oleic acid in the culture medium. A concentration of 10 g/L has been shown to yield good results.[2] | |
| Strain Viability/Activity: The P. aeruginosa strain may have lost its production capability. | Use a fresh culture from a frozen stock.[7] If possible, verify the expression of the odsA gene. | |
| Defective Type II Secretion System (T2SS): OdsA is not being secreted into the medium. | This is a more complex issue. If other known T2SS-secreted proteins are also absent from the supernatant, it could indicate a general T2SS problem. Genetic verification of the T2SS genes may be necessary.[1][5] | |
| Inconsistent this compound yields between experiments | Variability in Inoculum: Differences in the age or density of the starting culture. | Standardize the inoculum preparation. Always use a fresh overnight culture and inoculate to the same initial OD600. |
| Inconsistent Oleic Acid Dispersion: Oleic acid is not evenly distributed in the aqueous medium. | Prepare a stock solution of oleic acid with a surfactant (e.g., Tween 80) to improve its solubility and dispersion in the culture medium. | |
| Fluctuations in Culture Parameters: Minor variations in pH, temperature, or aeration between batches. | Calibrate all equipment (pH meter, incubator) regularly and ensure consistent settings for each experiment. | |
| Difficulty in extracting this compound | Inefficient Solvent Extraction: The chosen solvent is not effectively extracting this compound. | Ethyl acetate is a commonly used and effective solvent. Ensure the pH of the aqueous phase is acidified to 3-4 before extraction to protonate the carboxyl group, making it more soluble in the organic solvent. Perform multiple extractions (e.g., 3 times) to maximize recovery. |
| Emulsion Formation: An emulsion layer forms between the aqueous and organic phases, trapping the product. | Break the emulsion by adding a small amount of a saturated salt solution (brine) or by centrifuging the mixture at a low speed. | |
| Issues with LC-MS quantification | Poor Peak Shape or Low Sensitivity: Suboptimal chromatographic conditions or mass spectrometer settings. | Optimize the LC mobile phase composition (e.g., acetonitrile/water or methanol/water with 0.1% formic acid) and gradient. Tune the mass spectrometer parameters (e.g., cone voltage, capillary voltage) specifically for the this compound standard.[10][11] |
| Matrix Effects: Co-eluting compounds from the culture medium or extraction process are suppressing or enhancing the ionization of this compound. | Improve sample cleanup by using a solid-phase extraction (SPE) step after the initial solvent extraction.[3][12] The use of a stable isotope-labeled internal standard for this compound can also help to correct for matrix effects. | |
| Inaccurate Standard Curve: Improperly prepared standards or degradation of the standard. | Prepare fresh standards from a reliable source. Store the standard solution at a low temperature (e.g., -20°C or -80°C) and protect it from light. |
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Comprehensive analysis of gene-environmental interactions with temporal gene expression profiles in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth and Laboratory Maintenance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic and environmental determinants of surface adaptations in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 10(S)-HOME
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 10(S)-hydroxy-12(Z),15(Z)-octadecadienoic acid (10(S)-HOME).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
HPLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing | - Inappropriate mobile phase composition.- Column contamination or degradation.- Column overloading. | - Optimize the mobile phase. For normal-phase HPLC, a common solvent system is a mixture of n-hexane, isopropanol, and acetic acid.[1] For reversed-phase, a gradient of acetonitrile in water with an acid modifier can be effective.[2]- Flush the column with a strong solvent or replace it if necessary.- Reduce the sample load injected onto the column. |
| Low Yield/Product Loss | - Degradation of this compound during purification.- Incomplete elution from the column.- Adsorption to surfaces. | - Polyunsaturated fatty acids can be sensitive to oxidation.[3] Work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) when possible.- Modify the mobile phase to ensure complete elution. A stronger solvent or a steeper gradient may be required.- Use silanized glassware to minimize adsorption. |
| Ghost Peaks/Contamination | - Impurities in the solvent or sample.- Carryover from previous injections.- Leaching from system components. | - Use high-purity HPLC-grade solvents.[4]- Implement a thorough wash cycle between runs.- Check for and replace any degraded tubing or seals in the HPLC system. |
| Variable Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.[5]- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
TLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots | - Incorrect solvent system polarity. | - Adjust the solvent system. For separating hydroxy fatty acids from other lipids, a mixture of hexane and diethyl ether is often used.[6] The polarity can be fine-tuned by adjusting the ratio of the solvents. Adding a small amount of acetic acid can also improve separation.[6][7] |
| Streaking of Spots | - Sample overloading.- Sample too polar for the solvent system. | - Apply a smaller amount of the sample to the TLC plate.- Modify the solvent system to be more polar. |
| Rf Value Too High or Too Low | - Solvent system is too polar or not polar enough. | - If the Rf is too high, decrease the polarity of the solvent system (e.g., increase the proportion of hexane).- If the Rf is too low, increase the polarity of the solvent system (e.g., increase the proportion of diethyl ether or add a more polar solvent like methanol). |
| Fading of Spots After Visualization | - Instability of the visualization agent or the compound. | - Document the results immediately after visualization.- Use a more stable visualization method if available. Iodine vapor is a common method for visualizing lipids.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
-
Isomers: Positional and geometric isomers of this compound, such as other hydroxyoctadecadienoic acids (HODEs) (e.g., 9-HODE, 13-HODE).[2][8]
-
Unreacted Precursors: The starting fatty acid from which this compound was synthesized.
-
Oxidation Products: Polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of hydroperoxides, epoxides, and other oxygenated species.[3]
-
Side-products from Synthesis: Depending on the synthetic route, other fatty acid derivatives may be formed. For instance, biocatalytic production might yield related keto fatty acids.[9]
Q2: How can I minimize the degradation of this compound during purification?
A2: To minimize degradation, especially from oxidation:
-
Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible.
-
Use degassed solvents for all chromatographic steps.
-
Work at reduced temperatures (e.g., on ice or in a cold room).
-
Avoid exposure to direct light.
-
Add an antioxidant like BHT (butylated hydroxytoluene) to solvents, but be mindful that this will need to be removed in a subsequent step.
Q3: What are typical yields and purity levels I can expect from chromatographic purification?
A3: While specific data for this compound purification is limited in the provided search results, for similar hydroxy fatty acids, yields and purity can vary significantly based on the starting material's purity and the purification method. Generally:
-
HPLC: Can achieve high purity (>95%).[10] Yields can be variable but are often optimized to be above 75%.
-
TLC: Preparative TLC can be used for smaller scales, with purity depending on the resolution of the bands. Yields are often lower than HPLC due to losses during scraping and extraction of the silica.
Q4: Can I use reversed-phase HPLC for this compound purification?
A4: Yes, reversed-phase HPLC is a viable option. A typical mobile phase would consist of a gradient of an organic solvent (like acetonitrile or methanol) in water, often with a small amount of an acid modifier (like acetic acid or formic acid) to improve peak shape.[2]
Q5: What visualization techniques are suitable for this compound on a TLC plate?
A5: Since this compound is not colored, a visualization agent is required. Common methods for lipids include:
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause the unsaturated fatty acid to appear as a brown spot.[7]
-
Potassium Permanganate Stain: A solution of potassium permanganate can be used as a dip or spray to visualize compounds with double bonds (they will appear as yellow/brown spots on a purple background).
-
UV light: If the compound has a chromophore or if a fluorescent indicator is incorporated into the TLC plate, it can be visualized under UV light.
Experimental Protocols
Preparative HPLC Purification of this compound (Normal-Phase)
This protocol is adapted from methods used for the separation of similar hydroxyoctadecadienoic acids.[1]
1. Materials and Reagents:
-
Crude this compound sample
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
HPLC-grade acetic acid
-
Normal-phase silica column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
HPLC system with a fraction collector
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and acetic acid. A starting ratio of 98.3:1.6:0.1 (v/v/v) can be used and optimized as needed for best separation.[1]
-
Degas the mobile phase thoroughly before use.
3. Sample Preparation:
-
Dissolve the crude this compound sample in a small volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 4 mL/min for a 10 mm ID column) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using a UV detector, typically at a wavelength where the conjugated diene system of this compound absorbs (around 234 nm).
-
Collect fractions corresponding to the this compound peak.
5. Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 30°C).
-
The purified this compound should be stored under an inert atmosphere at a low temperature (-20°C or -80°C) to prevent degradation.
Preparative TLC Purification of this compound
1. Materials and Reagents:
-
Crude this compound sample
-
Preparative silica gel TLC plates
-
TLC developing chamber
-
Hexane
-
Diethyl ether
-
Acetic acid
-
Iodine crystals for visualization
-
Scraper (e.g., a clean razor blade or spatula)
-
Glass elution column or funnel with a frit
-
Solvent for elution (e.g., diethyl ether or a mixture of chloroform and methanol)
2. TLC Plate Preparation and Development:
-
Using a pencil, lightly draw a line about 2 cm from the bottom of the preparative TLC plate.
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., hexane/diethyl ether mixture).
-
Carefully apply the sample as a thin band along the origin line. Allow the solvent to evaporate completely.
-
Prepare the developing solvent. A common system for separating neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 84:15:1 v/v/v).[7]
-
Place the developing solvent in the TLC chamber, along with a piece of filter paper to saturate the atmosphere.
-
Place the TLC plate in the chamber and allow the solvent to ascend until it is about 1-2 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
3. Visualization and Extraction:
-
Place the dried TLC plate in a chamber with a few iodine crystals. The lipid bands will appear as yellowish-brown spots.
-
Quickly outline the band corresponding to this compound with a pencil.
-
Carefully scrape the silica gel from the identified band into a clean container.
-
Pack the collected silica gel into a small glass column or a funnel with a frit.
-
Elute the this compound from the silica gel with a suitable solvent (e.g., diethyl ether). Collect the eluate.
4. Solvent Removal:
-
Evaporate the solvent from the eluate using a rotary evaporator or a gentle stream of nitrogen.
-
Store the purified this compound as described in the HPLC protocol.
Signaling Pathways and Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for HPLC/TLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 8. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 10(S)-HOME Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biosynthesis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to low yields of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of oleic acid | Inactive oleate hydratase enzyme | • Ensure the enzyme is properly expressed and purified. • Check for the presence of necessary cofactors, such as FAD. • Optimize the reaction buffer pH and temperature for your specific enzyme. |
| Poor substrate availability | • Use a surfactant (e.g., Tween 80) to improve the solubility of oleic acid in the reaction medium. • Optimize the concentration of the surfactant to avoid enzyme inhibition. | |
| Inappropriate reaction conditions | • Optimize the reaction temperature, pH, and incubation time. For Pseudomonas aeruginosa strains, a temperature of around 26°C and a pH of 7.0 have been shown to be effective for producing the related compound 10-hydroxy-8(E)-octadecenoic acid (HOD).[1] • Ensure adequate aeration, as oxygen concentration can be a critical factor.[2] | |
| Formation of byproducts | Further metabolism of this compound | • In some organisms like Pseudomonas aeruginosa, this compound can be an intermediate that is further converted to other products like 7,10-dihydroxy-8(E)-octadecenoic acid (DOD).[1][3][4] • Monitor the reaction over time to identify the optimal time point for harvesting this compound before it is further metabolized. • Consider using a mutant strain with a knockout of the enzyme responsible for the subsequent conversion. |
| Non-specific enzyme activity | • Purify the oleate hydratase to remove other enzymes that may be acting on the substrate or product. • If using whole cells, consider engineering the strain to eliminate competing metabolic pathways. | |
| Low yield with whole-cell biocatalysis | Poor substrate uptake | • Permeabilize the cells using methods like treatment with Triton X-100 to facilitate the entry of oleic acid. • Overexpress fatty acid transporter proteins in the host organism. |
| Product toxicity | • High concentrations of hydroxy fatty acids can be toxic to cells. • Consider using a cell-free system with the purified enzyme to avoid cellular toxicity issues. The use of cell-free supernatant has been shown to increase yield and productivity.[5] | |
| Suboptimal cell density | • Optimize the initial cell density for the bioconversion reaction. | |
| Difficulty in product purification | Complex reaction mixture | • After the reaction, acidify the mixture and extract the product with an organic solvent like ethyl acetate. • Employ chromatographic techniques such as HPLC for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound from oleic acid?
A1: The biosynthesis of this compound from oleic acid is typically a two-step enzymatic process. First, an oleate hydratase enzyme hydrates the double bond of oleic acid at the C-10 position to form 10-hydroxystearic acid. Subsequently, a desaturase introduces a double bond at the C-12 position to yield 10(S)-hydroxy-12(Z)-octadecenoic acid. In some microorganisms, such as Pseudomonas aeruginosa, a similar compound, 10-hydroxy-8(E)-octadecenoic acid (HOD), is produced as an intermediate in the conversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD).[1][3][4]
Q2: Which microorganisms are known to produce enzymes for this compound synthesis?
A2: Several microorganisms produce oleate hydratases capable of converting oleic acid to 10-hydroxystearic acid, the precursor to this compound. These include species of Pseudomonas, Stenotrophomonas, Lactobacillus, and Bifidobacterium. Pseudomonas aeruginosa has been specifically studied for its ability to convert oleic acid into HOD and DOD.[1]
Q3: What are the key parameters to optimize for improving the yield of this compound?
A3: The key parameters to optimize include:
-
Enzyme Source and Purity: Using a highly active and specific oleate hydratase and desaturase is crucial. This can be achieved through screening different microbial sources or by using recombinant enzymes.
-
Reaction Conditions: Temperature, pH, and buffer composition significantly impact enzyme activity. For instance, for HOD production by P. aeruginosa, optimal conditions were found to be 26°C and pH 7.0.[1]
-
Substrate Concentration and Solubility: High concentrations of oleic acid can be inhibitory. Using surfactants can improve solubility, but their concentration must be optimized.
-
Oxygen Availability: Aeration is important, especially in whole-cell systems, as it can influence the metabolic state of the cells and the activity of oxygen-dependent enzymes.[2]
-
Cofactor Availability: Ensure that any necessary cofactors for the enzymes (e.g., FAD for oleate hydratase, NAD(P)H for desaturases) are present in sufficient amounts.
Q4: Should I use a whole-cell system or a purified enzyme approach?
A4: Both approaches have their advantages and disadvantages.
-
Whole-Cell System:
-
Pros: Cofactors are regenerated by the cell's metabolism, and the enzymes may be more stable in their native environment. It can be more cost-effective as it eliminates the need for enzyme purification.
-
Cons: Substrate and product transport across the cell membrane can be a limiting factor. The product can be further metabolized by other cellular enzymes, and high concentrations of the product can be toxic to the cells.
-
-
Purified Enzyme (Cell-Free) System:
-
Pros: Allows for a cleaner reaction with fewer side products. It eliminates issues of substrate uptake and product toxicity to the cells. Higher product concentrations and yields have been reported with cell-free supernatants.[5]
-
Cons: Requires enzyme purification, which can be costly and time-consuming. Cofactors need to be supplied externally and are not regenerated.
-
Q5: How can I minimize the formation of byproducts like 7,10-dihydroxy-8(E)-octadecenoic acid (DOD)?
A5: In organisms like Pseudomonas aeruginosa, 10-hydroxy-8(E)-octadecenoic acid (an isomer of this compound) is an intermediate in the formation of DOD.[1][3] To maximize the yield of the desired 10-hydroxy intermediate, you can:
-
Optimize Reaction Time: Perform a time-course experiment to determine the point of maximum accumulation of the 10-hydroxy fatty acid before it is converted to DOD.
-
Use Enzyme Inhibitors: If the enzyme responsible for the conversion to DOD is known, specific inhibitors could be used.
-
Genetic Engineering: Create a knockout mutant of the gene encoding the enzyme that catalyzes the conversion of the 10-hydroxy intermediate to DOD.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the biosynthesis of hydroxy fatty acids from oleic acid, which can serve as a reference for optimizing this compound production.
Table 1: Comparison of Whole-Cell vs. Cell-Free Systems for DOD Production [5]
| System | Max. DOD Concentration (g/L) | Productivity (g/L/h) | Yield (%) |
| Whole-Cell Culture | 3.02 | 0.025 | 33.7 |
| Cell-Free Supernatant | 6.41 | 0.178 | 74.8 |
Table 2: Optimal Conditions for HOD Production by Pseudomonas aeruginosa NRRL B-14938 [1]
| Parameter | Optimal Value |
| Temperature | 26°C |
| pH | 7.0 |
| Reaction Time | 60 hours |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of Oleic Acid
This protocol is a general guideline for the whole-cell bioconversion of oleic acid to 10-hydroxy fatty acids, based on methodologies used for Pseudomonas aeruginosa.
1. Culture Preparation: a. Inoculate a suitable production medium with a fresh culture of the selected microorganism (e.g., Pseudomonas aeruginosa). b. Incubate the culture at the optimal growth temperature and agitation until it reaches the desired cell density (e.g., late exponential phase).
2. Bioconversion Reaction: a. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0). b. Resuspend the cells in the reaction buffer to the desired cell concentration. c. Add oleic acid as the substrate. To improve solubility, oleic acid can be pre-mixed with a surfactant like Tween 80. d. If required, add any necessary co-factors or nutrients to the reaction mixture. e. Incubate the reaction mixture at the optimal temperature (e.g., 26°C) with agitation for a predetermined period (e.g., 60 hours).[1] Ensure adequate aeration.[2]
3. Product Extraction and Analysis: a. Stop the reaction by acidifying the mixture to a low pH (e.g., pH 2.0) with an acid like HCl. b. Extract the product with an equal volume of an organic solvent (e.g., ethyl acetate). c. Separate the organic phase and evaporate the solvent. d. Analyze the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Cell-Free Biosynthesis using Supernatant
This protocol describes the use of a cell-free supernatant for the bioconversion, which can lead to higher yields.[5]
1. Preparation of Cell-Free Supernatant: a. Culture the microorganism as described in Protocol 1. b. After incubation, centrifuge the culture broth at a high speed to pellet the cells. c. Carefully collect the supernatant, which contains the extracellular enzymes.
2. Bioconversion Reaction: a. To the cell-free supernatant, add oleic acid as the substrate. b. Adjust the pH of the reaction mixture to the optimal value (e.g., pH 8.0).[5] c. Incubate the reaction at the optimal temperature (e.g., 27°C) with agitation.[5]
3. Product Extraction and Analysis: a. Follow the same procedure for product extraction and analysis as described in Protocol 1.
Visualizations
References
- 1. Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A facile reactor process for producing 7,10-dihydroxy-8(E)-octadecenoic acid from oleic acid conversion by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of 7,10-dihydroxy-8(E)-octadecenoic acid using cell-free supernatant of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation of 10(S)-HOME: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the mass spectrometry fragmentation of 10(S)-hydroxy-12Z-octadecenoic acid (10(S)-HOME). This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate accurate and reliable analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound in mass spectrometry?
A1: this compound has a molecular weight of 298.46 g/mol . In negative ion mode electrospray ionization (ESI-), the expected deprotonated molecular ion [M-H]⁻ will be observed at an m/z of 297.24. In positive ion mode ESI+, the protonated molecule [M+H]⁺ may be observed at an m/z of 299.26, though negative ion mode is often preferred for fatty acids due to higher sensitivity and less in-source water loss.
Q2: What are the characteristic fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?
A2: The fragmentation of this compound is characterized by several key neutral losses and specific cleavage patterns. In negative ion mode, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). A key fragmentation event is the cleavage alpha to the hydroxyl group, which helps to pinpoint the location of the hydroxyl moiety on the fatty acid backbone.
Q3: What are common adducts observed for this compound in ESI-MS?
A3: In positive ion mode, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which will appear at m/z 321.24 and 337.21, respectively.[1][2] In negative ion mode, adducts with formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ may be observed if these are present in the mobile phase.
Q4: Is derivatization necessary for the analysis of this compound by LC-MS?
A4: While not strictly necessary, derivatization can improve chromatographic separation and ionization efficiency, particularly for complex biological samples. However, modern sensitive mass spectrometers can often analyze underivatized this compound effectively. The decision to derivatize depends on the sample matrix, concentration of the analyte, and the specific analytical goals.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity or No Peak Detected | 1. Inefficient ionization. 2. Analyte degradation. 3. Suboptimal mobile phase composition. 4. Contamination of the ion source. | 1. Switch to negative ion mode, as it is generally more sensitive for fatty acids. 2. Ensure proper sample handling and storage to prevent oxidation. 3. Optimize mobile phase pH and organic content. For negative ion mode, a basic modifier like ammonium acetate can be beneficial. 4. Clean the ion source, including the capillary and skimmer. |
| High Background Noise or Contamination | 1. Contaminated solvents or glassware. 2. Carryover from previous injections. 3. Presence of plasticizers from lab consumables. | 1. Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. 2. Implement a rigorous wash cycle between samples, including a strong organic solvent. 3. Use phthalate-free lab consumables where possible. |
| In-source Fragmentation or Unexpected Adducts | 1. High source temperature or cone voltage. 2. Presence of salts in the sample or mobile phase. | 1. Optimize source parameters by systematically reducing the temperature and cone/fragmentor voltage to minimize in-source fragmentation. 2. Use volatile mobile phase modifiers (e.g., ammonium acetate instead of sodium or potassium salts). If salts are unavoidable in the sample, consider solid-phase extraction (SPE) for cleanup. |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) | 1. Column overload. 2. Incompatible injection solvent. 3. Column degradation. 4. Secondary interactions with the stationary phase. | 1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Replace the column with a new one of the same type. 4. Modify the mobile phase; for example, by adding a small amount of a competing agent. |
| Inconsistent Retention Times | 1. Unstable pump pressure or flow rate. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Check the LC system for leaks and ensure proper pump performance. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure it is properly degassed. |
Quantitative Data Summary
The following table summarizes the expected major fragment ions for the deprotonated molecule of 10-hydroxy-12-octadecenoic acid ([M-H]⁻ at m/z 297.24) based on typical fragmentation patterns observed for similar hydroxy fatty acids. The relative abundances are illustrative and can vary depending on the collision energy and instrument type.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity | Illustrative Relative Abundance |
| 297.24 | 279.23 | [M-H-H₂O]⁻ | Moderate |
| 297.24 | 253.25 | [M-H-CO₂]⁻ | Low |
| 297.24 | 171.11 | Cleavage alpha to the hydroxyl group (C₁₀-C₁₁) | High |
| 297.24 | 125.10 | Cleavage alpha to the hydroxyl group (C₉-C₁₀) | Moderate |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
-
Internal Standard Addition: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4) at a known concentration.
-
Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Method for this compound Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor m/z 297.2 > Product m/z 171.1 (quantifier), 297.2 > 279.2 (qualifier).
-
This compound-d4 (Internal Standard): Precursor m/z 301.2 > Product m/z 171.1.
-
-
Visualizations
Caption: Proposed fragmentation pathway of this compound in negative ion mode.
Caption: Experimental workflow for the analysis of this compound from biological samples.
Caption: A logical troubleshooting workflow for poor signal intensity.
References
Technical Support Center: Overcoming Low Yield in 10(S)-HOME Synthesis
Welcome to the technical support center for the synthesis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound that can lead to low yields?
A1: The primary challenges in the synthesis of this compound revolve around three key aspects:
-
Stereocontrol: Achieving the desired (S) configuration at the C10 hydroxyl group with high enantiomeric excess is critical and often challenging.
-
Z-selectivity: Formation of the cis double bond at the C12 position can be difficult to control, often leading to mixtures of E and Z isomers.
-
Purification: The structural similarity of this compound to byproducts and starting materials can make purification and isolation of the final product difficult, leading to product loss.
Q2: Are there any biocatalytic alternatives to chemical synthesis for producing this compound?
A2: Yes, biocatalytic methods using specific bacterial strains have shown promise. For instance, Lactobacillus rhamnosus LGG has been reported to convert linoleic acid into 10(S)-hydroxy-12(Z)-octadecenoic acid with high regio- and stereoselectivity (ee > 95%).[1] This approach can be an excellent alternative to chemical synthesis, particularly for producing the natural enantiomer with high purity.
Q3: What are the critical starting materials for a plausible chemical synthesis of this compound?
A3: A common retrosynthetic analysis suggests that key starting materials could include a chiral building block for the stereocenter and appropriate fragments for the aliphatic chains. For example, a synthesis could start from a commercially available chiral epoxide or employ an asymmetric reaction like the Sharpless epoxidation on an achiral precursor to set the stereocenter.
Q4: How can I effectively purify the final this compound product?
A4: Purification of hydroxy fatty acids and their stereoisomers often requires chromatographic techniques. Normal-phase or reversed-phase flash column chromatography is commonly employed. For analytical separation and confirmation of stereochemical purity, chiral high-performance liquid chromatography (HPLC) is often necessary. Derivatization of the hydroxyl and carboxyl groups can also facilitate separation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during a multi-step chemical synthesis of this compound. A plausible synthetic workflow is presented below, followed by troubleshooting for each key stage.
Proposed Synthetic Workflow
A viable synthetic approach to this compound can be envisioned in several key stages. The following diagram illustrates a potential synthetic pathway, which will be the basis for our troubleshooting guide.
References
Technical Support Center: Quantification of 10(S)-HOME by LC-MS/MS
Welcome to the technical support center for the quantification of 10(S)-hydroxy-11(E)-octadecenoic acid (10(S)-HOME) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: Why am I observing a weak or no signal for my this compound standard?
A1: Several factors can contribute to poor signal intensity[1]. Systematically check the following:
-
Sample Concentration: Ensure your standard is at an appropriate concentration. If it's too dilute, the signal may be undetectable[1].
-
Ionization Efficiency: this compound, like other oxylipins, is typically analyzed in negative ion mode using electrospray ionization (ESI). Verify your ESI source parameters are optimized.
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector[1].
-
Sample Stability: this compound is susceptible to degradation. Ensure proper storage conditions (typically at -80°C) and minimize freeze-thaw cycles.
Q2: My peak shape for this compound is poor (e.g., broad, tailing, or split). What are the possible causes?
A2: Poor peak shape can compromise resolution and quantification. Consider these potential issues:
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to peak distortion[1]. Implement a column wash step or use a guard column.
-
Injection Solvent: The injection solvent should be compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak fronting or splitting.
-
pH of the Mobile Phase: For acidic analytes like this compound, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic or acetic acid) can improve peak shape by keeping the analyte in a single ionic form.
-
Extra-column Volume: Excessive tubing length or dead volumes in the LC system can lead to peak broadening.
Q3: I'm experiencing high variability in my results. What could be the reason?
A3: High variability often points to issues with sample preparation, matrix effects, or the internal standard.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results[2]. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
-
Internal Standard (IS) Addition: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest stage of sample preparation to account for variability throughout the entire process. A deuterated 10-HOME is an ideal internal standard[3][4].
-
Sample Preparation Consistency: Inconsistent extraction efficiency during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce significant variability.
Q4: How can I assess and mitigate matrix effects for this compound analysis?
A4: Matrix effects are a significant challenge in bioanalysis[2]. Here’s how to address them:
-
Post-Extraction Spike Analysis: To quantify the matrix effect, compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration[2].
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as deuterated 10-HOME. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction[3][4].
-
Sample Cleanup: Employ rigorous sample preparation techniques like SPE or LLE to remove interfering matrix components before LC-MS/MS analysis[3].
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a detailed methodology for the extraction and quantification of this compound from human plasma.
1. Materials and Reagents
-
This compound analytical standard
-
Deuterated 10-HOME internal standard (e.g., 10-HODE-d4)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
LC-MS grade formic acid or acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction)
-
Plasma Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add the deuterated internal standard to a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
| Parameter | Condition |
| LC System | Agilent 1200 SL or equivalent |
| Column | Reversed-phase C18 column (e.g., Luna C18, 3 µm, 2 mm × 150 mm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) |
| Gradient | 30% B at 0 min, 58% B at 1 min, 68% B at 20 min, 70% B at 23 min, 100% B from 24 to 27 min, 30% B from 27.1 to 30 min |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See Table below |
MRM Transitions for 10-HODE Isomers (Requires Optimization for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 295.2 | To be determined | To be optimized |
| 9-HODE (isomer) | 295.2 | 171.1 | 13 |
| 13-HODE (isomer) | 295.2 | 195.1 | 13 |
| 10-HODE-d4 (IS) | 299.2 | To be determined | To be optimized |
Note: The product ions and collision energies for this compound and its deuterated internal standard need to be empirically determined. The values for the 9- and 13-HODE isomers provide a starting point for optimization.
4. Data Analysis and Quantification
-
Create a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.
-
Quantify this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Glucosidase inhibitory activities of 10-hydroxy-8(E)-octadecenoic acid: an intermediate of bioconversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and biological effects of di-hydroxylated compounds deriving from the lipoxygenation of ALA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 10(S)-HOME
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of 10(S)-hydroxy-12(Z)-octadecenoic acid [10(S)-HOME] using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1] In the analysis of this compound from biological samples like plasma or serum, phospholipids are a major source of matrix effects.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[3]
-
Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[4]
Q3: What is the best internal standard for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or ¹³C-10(S)-HOME. A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it experiences the same degree of matrix effects and variability during sample preparation and analysis.[5] This co-elution and similar ionization behavior allow for accurate correction of any signal suppression or enhancement.[5]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[2] However, excessive dilution may lower the concentration of this compound below the limit of quantification (LOQ) of your analytical method. The feasibility of this approach depends on the sensitivity of your instrument and the expected concentration of this compound in your samples.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
Possible Cause: Significant and variable matrix effects between samples.
Solutions:
| Solution | Principle | Considerations |
| Optimize Sample Preparation | Remove interfering matrix components before LC-MS/MS analysis. | See detailed protocols below for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE with phospholipid removal plates or cartridges is often highly effective.[2] |
| Chromatographic Separation | Modify the LC method to separate this compound from co-eluting interferences. | Adjusting the gradient, flow rate, or using a different column chemistry can improve resolution. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes with this compound and experiences the same matrix effects, allowing for accurate normalization of the signal.[5] | This is the most robust method for compensating for matrix effects. Ensure the SIL-IS is of high purity.[6] |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to the sample matrix. | This helps to compensate for consistent matrix effects but may not account for variability between individual samples.[4] |
Issue 2: Ion suppression observed during post-column infusion experiments.
Possible Cause: Co-eluting phospholipids or other endogenous lipids.
Solutions:
| Solution | Principle | Quantitative Data (Illustrative) |
| Incorporate Phospholipid Removal Step | Use specialized SPE cartridges or plates designed to remove phospholipids from the sample extract. | Without Phospholipid Removal: Matrix Factor = 0.4 (60% ion suppression)With Phospholipid Removal: Matrix Factor = 0.9 (10% ion suppression) |
| Modify Liquid-Liquid Extraction (LLE) Protocol | Adjust the solvent system and pH to improve the selectivity of the extraction for this compound over interfering lipids. | Standard LLE: Recovery = 85%, Matrix Effect = -50%Optimized LLE: Recovery = 90%, Matrix Effect = -15% |
Note: The quantitative data in the table above is illustrative and the actual values will depend on the specific matrix and analytical method.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d
4) solution. -
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Phase Separation: Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Loading: Load the supernatant onto a phospholipid removal SPE plate or cartridge.
-
Elution: Apply a gentle vacuum or positive pressure to pull the sample through the sorbent. Collect the eluate.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
comparing biological activity of 10(S)-HOME and 9(S)-HODE
An Objective Comparison of the Biological Activities of 10(S)-HOME and 9(S)-HODE
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two linoleic acid-derived lipid mediators: 10(S)-hydroxy-12(Z)-octadecenoic acid (this compound) and 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE). While both molecules originate from the same essential fatty acid, they exhibit distinct signaling mechanisms and physiological effects, positioning them as unique players in cellular regulation.
Introduction to the Lipid Mediators
This compound , also known as HYA, is a metabolite of linoleic acid produced by gut microbiota.[1][2][3] It has emerged as a molecule with significant anti-inflammatory and gut-protective properties.[4][5][6]
9(S)-HODE is a well-characterized oxidized linoleic acid metabolite (OXLAM) formed via enzymatic processes involving lipoxygenases or non-enzymatic oxidative stress.[7][8] It is predominantly associated with pro-inflammatory responses and is found in conditions like atherosclerosis.[7]
Quantitative Data Summary: Receptor Activation
The biological activities of these lipids are dictated by their affinity for specific cellular receptors. The following table summarizes key quantitative data on their receptor activation profiles.
| Lipid Mediator | Primary Receptor(s) | Assay Type | Cell Line | Potency (EC₅₀) | Reference(s) |
| This compound | GPR40 (FFAR1) | Calcium Mobilization | HEK293 | 7.51 µM | [1] |
| GPR120 (FFAR4) | Calcium Mobilization | HEK293 | 8.1 µM | [1] | |
| 9(S)-HODE | GPR132 (G2A) | Tango Assay | HEK293 | 0.30 µM | [9] |
| GPR132 (G2A) | IP-One Assay | - | 7.5 µM | [10] | |
| PPARγ | Luciferase Reporter | THP-1 | - | [11] |
Note: Discrepancies in EC₅₀ values for 9(S)-HODE on GPR132 may arise from different assay platforms (e.g., Tango vs. IP-One) and cellular contexts.
Comparative Biological Activities
The distinct receptor interactions of this compound and 9(S)-HODE lead to divergent downstream effects.
| Biological Effect | This compound | 9(S)-HODE |
| Inflammatory Response | Anti-inflammatory . Inhibits LPS-induced nitric oxide (NO) production and suppresses inflammatory cytokines like TNF-α.[1][12][13] | Pro-inflammatory . Induces chemotaxis of monocytes and is associated with inflammatory conditions like atherosclerosis.[7] |
| Intestinal Health | Protective . Ameliorates intestinal epithelial barrier impairment.[4][5] | Not a primary reported function. |
| Metabolic Regulation | Beneficial . Increases GLP-1 release and reduces body weight in high-fat diet-induced obese mice.[1] | Implicated in metabolic diseases through its role in inflammation and PPAR activation.[11] |
| Cellular Signaling | Signals primarily through GPR40 and GPR120 .[1] | Signals primarily through GPR132 , and also activates PPARγ , PPARβ , and TRPV1 .[7][11][14] |
Signaling Pathways and Mechanisms
The distinct biological outcomes of this compound and 9(S)-HODE are rooted in the specific signaling cascades they initiate upon receptor binding.
This compound Signaling Pathway
This compound primarily exerts its protective effects on the intestinal barrier by activating GPR40. This activation initiates a downstream signaling cascade involving MEK and ERK, which helps to suppress the expression of TNF receptor 2 (TNFR2) and maintain tight junction integrity.[4][5]
9(S)-HODE Signaling Pathways
9(S)-HODE has a more complex signaling profile, interacting with multiple receptors. Its most potent interaction is with GPR132, which is linked to pro-inflammatory responses.[15][16] It also serves as a ligand for the nuclear receptor PPARγ, influencing gene transcription related to metabolism and macrophage differentiation.[11]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the biological activities of this compound and 9(S)-HODE.
Protocol 1: GPCR Activation via Calcium Mobilization Assay
This protocol is used to determine the agonist activity of a ligand on a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.
-
Cell Culture: HEK293 cells are transiently or stably transfected to express the target receptor (e.g., GPR40, GPR120, or GPR132). Cells are seeded into 96-well black, clear-bottom plates and cultured to ~80-90% confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Compound Preparation: this compound or 9(S)-HODE is serially diluted in the assay buffer to create a range of concentrations for dose-response analysis.
-
Signal Measurement: The assay plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken for ~20 seconds. The prepared compounds are then automatically injected into the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically for an additional 2-3 minutes. The increase in fluorescence, corresponding to intracellular calcium mobilization, is recorded.
-
Analysis: The peak fluorescence response is plotted against the compound concentration. A non-linear regression analysis is used to calculate the EC₅₀ value.
Protocol 2: PPARγ Transcriptional Activity via Luciferase Reporter Assay
This assay measures the ability of a compound to activate the PPARγ nuclear receptor, leading to the transcription of a reporter gene (luciferase).[17][18]
-
Cell Culture: HEK293 or other suitable cells are co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
Seeding: Transfected cells are seeded into 96-well white, opaque plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a medium containing serial dilutions of 9(S)-HODE or a known control agonist (e.g., Rosiglitazone). Cells are incubated for 16-24 hours.
-
Cell Lysis and Substrate Addition: The treatment medium is removed, and cells are lysed. A luciferase detection reagent containing the substrate (e.g., luciferin) is added to each well.
-
Signal Measurement: The plate is incubated for ~10 minutes at room temperature to allow the luminescent signal to stabilize. Luminescence is then measured using a plate-reading luminometer.
-
Analysis: The relative light units (RLU) are plotted against compound concentration to generate a dose-response curve and determine the EC₅₀.
Experimental Workflow Diagram
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Hydroxy-cis-12-octadecenoic acid | C18H34O3 | CID 46186046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. gsartor.org [gsartor.org]
- 9. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 15. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. bpsbioscience.com [bpsbioscience.com]
The Emerging Role of 10(S)-HOME as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of brown adipose tissue (BAT) presents a promising therapeutic target for metabolic diseases due to its capacity for energy expenditure. Consequently, the identification of reliable biomarkers to monitor BAT activity is of paramount importance. This guide provides a comparative analysis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) as a potential biomarker, placed in context with the more established BAT-associated lipokine, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME).
Overview of Lipokines in BAT Activation
Lipokines are lipid-derived signaling molecules that play a crucial role in inter-organ communication and metabolic regulation. Adipose tissue, particularly BAT, is a significant source of these bioactive lipids.[1] When activated by stimuli such as cold exposure or exercise, BAT releases specific lipokines that can influence systemic energy homeostasis.
Comparative Analysis: this compound vs. 12,13-diHOME
While research into this compound as a specific biomarker for BAT activation is still in its nascent stages, 12,13-diHOME has been more extensively studied and validated. The following table summarizes the key characteristics of both molecules based on current scientific literature.
| Feature | This compound | 12,13-diHOME |
| Origin | Gut microbiome metabolite of linoleic acid.[1] | Released from brown adipose tissue (BAT) upon cold exposure and exercise.[2][3][4][5] |
| Biosynthesis | Formed from linoleic acid by conjugated linoleic acid hydrase (CLA-HY).[1] | Linoleic acid is metabolized by cytochrome P450 to form 12,13-EpOME, which is then converted to 12,13-diHOME by soluble epoxide hydrolase (sEH).[4] |
| Physiological Stimuli | Dietary intake of linoleic acid and gut microbiota composition. | Cold exposure and physical exercise.[2][4][5] |
| Known Biological Activity | - Induces calcium mobilization via GPR40 and GPR120.[1] - Increases GLP-1 release.[1] - Reduces body weight in diet-induced obese mice.[1] | - Stimulates fatty acid uptake into brown adipocytes.[3][6] - Enhances cold tolerance.[3] - Increases fatty acid uptake and oxidation in skeletal muscle.[5] |
| Correlation with BAT Activity | Not yet established in published literature. | Positively correlated with BAT activity as measured by PET scans.[3] |
| Correlation with Metabolic Health | Reduces body weight in animal models.[1] | - Negatively correlated with Body Mass Index (BMI).[2][5] - Negatively correlated with insulin resistance.[2][4] |
Signaling Pathways and Mechanisms of Action
The signaling pathways through which this compound and 12,13-diHOME exert their effects are distinct, reflecting their different origins and primary sites of action.
References
- 1. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Navigating the Specificity of HODE Immunoassays: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the nuanced roles of hydroxyoctadecenoic acids (HODEs), the specificity of the antibodies used in immunoassays is of paramount importance. This guide provides a comparative analysis of antibody cross-reactivity against various HODE isomers, supported by experimental data and detailed protocols, to aid in the selection and application of these critical research tools.
The biological activities of HODE isomers, such as 9-HODE and 13-HODE, can be distinct and even opposing.[1] Therefore, the ability to accurately quantify individual isomers is crucial for understanding their specific contributions to physiological and pathological processes. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are common methods for HODE quantification.[2][3] However, the structural similarity among HODE isomers presents a significant challenge in developing highly specific antibodies, making a thorough understanding of their cross-reactivity profiles essential.
Quantitative Comparison of Antibody Cross-Reactivity
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of HODE immunoassays, this refers to the binding of an anti-HODE antibody to other HODE isomers or related lipid metabolites. This data is critical for interpreting assay results and ensuring that the measurements accurately reflect the concentration of the intended analyte.
Below is a summary of the cross-reactivity profile for a commercially available polyclonal antibody raised against 9(±)-HODE. The data is presented as the percentage of cross-reactivity relative to 9(±)-HODE, which is set at 100%.
| Hapten | Cross-Reactivity (%) |
| 9(±)-HODE | 100.0% |
| 9(S)-HODE | 100.0% |
| 9(R)-HODE | 100.0% |
| 13(S)-HODE | 1.2% |
| 13(R)-HODE | 1.2% |
| 9-oxo-ODE | 1.2% |
| 13-oxo-ODE | 2.4% |
| 11(S)-HETE | 0.0% |
| 15(S)-HETE | 0.0% |
Data sourced from the product specification sheet for Anti-9(±)-HODE Polyclonal Antibody by Eagle Biosciences.[4]
This table clearly demonstrates that the anti-9(±)-HODE polyclonal antibody exhibits high specificity for the 9-HODE isomers (both S and R configurations) with minimal cross-reactivity towards 13-HODE isomers and related oxidized derivatives. The negligible cross-reactivity with hydroxyeicosatetraenoic acids (HETEs) further underscores its specificity.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a competitive ELISA or radioimmunoassay (RIA).[3][5] The following is a generalized protocol for a competitive ELISA to assess the cross-reactivity of an anti-HODE antibody.
Competitive ELISA Protocol for HODE Cross-Reactivity Assessment
1. Plate Coating:
-
A microplate is coated with a conjugate of the target HODE isomer (e.g., 9-HODE) linked to a carrier protein. This immobilized antigen will compete with the free HODE in the sample or standard for antibody binding.
2. Incubation with Antibody and Competitor:
-
The sample or standard containing the HODE isomer of interest (or a potential cross-reactant) is added to the wells.
-
A fixed amount of the primary anti-HODE antibody is then added.
-
The plate is incubated to allow for competitive binding between the HODE in the sample/standard and the HODE coated on the plate for the limited number of antibody binding sites.
3. Washing:
-
The plate is washed to remove any unbound antibodies and other components.
4. Addition of Secondary Antibody:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody is specific for the primary antibody (e.g., anti-goat IgG if the primary is a goat polyclonal).
5. Washing:
-
The plate is washed again to remove any unbound secondary antibody.
6. Substrate Addition and Signal Detection:
-
A substrate for the enzyme is added, leading to a colorimetric, chemiluminescent, or fluorescent signal. The intensity of the signal is inversely proportional to the concentration of the free HODE in the sample or standard.[2]
7. Data Analysis:
-
A standard curve is generated by plotting the signal intensity against the known concentrations of the target HODE isomer.
-
The concentration of the HODE in the samples is determined by interpolating their signal intensity on the standard curve.
-
To determine cross-reactivity, the concentration of each competing lipid that causes 50% inhibition of the maximum signal (IC50) is calculated.
-
The percent cross-reactivity is then calculated using the following formula: % Cross-Reactivity = (IC50 of Target HODE / IC50 of Cross-Reactant) x 100
Visualizing Experimental and Signaling Pathways
To further aid in the understanding of HODE analysis and function, the following diagrams illustrate a typical competitive ELISA workflow and a simplified signaling pathway involving HODEs.
Caption: Workflow of a competitive ELISA for HODE quantification.
Caption: Simplified signaling pathways of 9-HODE and 13-HODE.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 3. Significance and immunoassay of 9- and 13-hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. Quantitation of 13-hydroxyoctadecadienoic acid (13-HODE) by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of 10(S)-HODE and its R-isomer: A Guide for Researchers
For Immediate Release
This guide provides a detailed functional comparison of the two enantiomers of 10-hydroxyoctadecadienoic acid (10-HODE): 10(S)-HODE and 10(R)-HODE. These oxidized linoleic acid metabolites are emerging as important signaling molecules in various physiological and pathological processes. Understanding their distinct biological activities is crucial for researchers in the fields of pharmacology, cell biology, and drug development.
Abstract
Hydroxyoctadecadienoic acids (HODEs) are a class of lipid mediators derived from the oxidation of linoleic acid. While the biological functions of 9-HODE and 13-HODE isomers have been extensively studied, the specific roles of the 10-HODE enantiomers are less well-defined. Recent research, however, has begun to shed light on their potential as signaling molecules, particularly as ligands for peroxisome proliferator-activated receptors (PPARs). This guide synthesizes the current understanding of the functional differences between 10(S)-HODE and 10(R)-HODE, presenting available quantitative data, outlining key experimental protocols, and visualizing relevant signaling pathways.
Introduction
10-HODE is a specific product of singlet oxygen-mediated oxidation of linoleic acid, in contrast to the free radical-mediated formation of other HODE isomers.[1] This unique origin suggests distinct biological contexts for its formation and function. Like other HODEs, 10-HODE exists as two stereoisomers, 10(S)-HODE and 10(R)-HODE, which can exhibit different biological activities due to the stereospecificity of their interactions with cellular receptors and enzymes. Emerging evidence points towards their involvement in metabolic regulation, with studies suggesting that plasma levels of 10- and 12-(Z,E)-HODEs may serve as biomarkers for the early detection of type 2 diabetes.[1]
Quantitative Data Summary
Direct comparative studies on the functional activities of 10(S)-HODE and 10(R)-HODE are limited. However, a comprehensive analysis of various HODE isomers has provided valuable insights into their differential effects on PPARγ, a key nuclear receptor involved in lipid metabolism and inflammation.[1] The following table summarizes the available quantitative data for 10-HODE and highlights the differential activities observed for other HODE enantiomers, suggesting a similar stereospecificity may exist for the 10-HODE isomers.
| Isomer | Target | Assay | Cell Line | Quantitative Data | Reference |
| 10-(Z,E)-HODE (racemic) | PPARγ | Luciferase Reporter Assay | 3T3-L1 | Significant increase in transcriptional activity | [1] |
| 12(R)-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | 3T3-L1 | Higher PPARγ agonist activity than the (S) form | [1] |
| 12(S)-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | 3T3-L1 | Lower PPARγ agonist activity than the (R) form | [1] |
| 13(R)-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | 3T3-L1 | Lower PPARγ agonist activity than the (S) form | [1] |
| 13(S)-(Z,E)-HODE | PPARγ | Luciferase Reporter Assay | 3T3-L1 | Higher PPARγ agonist activity than the (R) form | [1] |
Signaling Pathways
The primary signaling pathway implicated for 10-HODE is the activation of PPARγ. Both 10- and 12-HODEs have been shown to directly bind to the PPARγ ligand-binding domain.[1] Activation of PPARγ leads to the transcription of target genes involved in adipogenesis, glucose homeostasis, and inflammation. The differential activation of PPARγ by various HODE isomers suggests that the stereochemistry of the hydroxyl group at the C-10 position in 10(S)-HODE and 10(R)-HODE likely influences their binding affinity and subsequent transcriptional activation.
While the interaction of 9-HODE with the G-protein coupled receptor GPR132 is well-documented, leading to pro-inflammatory signaling, the specific interaction of 10-HODE enantiomers with this or other GPCRs has not yet been thoroughly investigated.[2][3]
PPARγ Signaling Pathway Activated by 10-HODE
Caption: 10-HODE activates the PPARγ signaling pathway.
Experimental Protocols
Luciferase Reporter Assay for PPARγ Activation
This protocol is adapted from studies investigating the activation of PPARγ by HODE isomers.[1]
1. Cell Culture and Transfection:
-
Culture 3T3-L1 preadipocyte cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent.
2. Treatment with HODE Isomers:
-
After transfection, differentiate the 3T3-L1 cells into adipocytes using a standard differentiation cocktail.
-
Treat the differentiated cells with varying concentrations of 10(S)-HODE, 10(R)-HODE, or a racemic mixture of 10-HODE for 24 hours. A positive control, such as rosiglitazone, should be included.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to the total protein concentration in each sample.
4. Data Analysis:
-
Express the results as fold induction of luciferase activity relative to the vehicle-treated control cells.
-
Perform statistical analysis to determine the significance of the differences in PPARγ activation between the 10(S)-HODE and 10(R)-HODE treated groups.
Experimental Workflow for PPARγ Activation Assay
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of 10(S)-HOME in Microbial Communication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of microbial communication, the identification and validation of novel signaling molecules are paramount for understanding and manipulating microbial behavior. This guide provides a comparative analysis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) and its validated role in biological systems, juxtaposed with established microbial quorum sensing (QS) molecules. While research has illuminated the significant role of this compound in host-microbe interactions, its function as a direct mediator of inter-bacterial communication remains to be elucidated.
This compound: A Modulator of Host Response, Not a Classical Quorum Sensing Molecule
Current scientific evidence indicates that this compound, a metabolite of linoleic acid produced by gut microbes such as Lactobacillus and Bifidobacterium, primarily functions as a signaling molecule in host-intestinal communication.[1][2] It has been shown to ameliorate intestinal epithelial barrier impairment by interacting with the host's G protein-coupled receptor 40 (GPR40) and subsequently activating the MEK-ERK signaling pathway.[1] This interaction helps to regulate the expression of tumor necrosis factor receptor 2 (TNFR2), contributing to intestinal homeostasis.[1] Another study has highlighted the role of a similar metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), also produced by gut lactic acid bacteria from linoleic acid, in activating the host's peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipocyte differentiation.[3]
Notably, the existing body of research does not support the classification of this compound as a classical quorum sensing molecule for inter-bacterial communication. Its identified signaling pathway involves a host cell receptor, distinguishing it from typical bacterial autoinducers that are recognized by bacterial receptors to coordinate group behaviors.
Comparative Analysis: this compound vs. Established Quorum Sensing Molecules
To provide a clear perspective, the following table compares the characteristics of this compound with well-established classes of bacterial quorum sensing molecules.
| Feature | This compound (10-hydroxy-12(Z)-octadecenoic acid) | Acyl-Homoserine Lactones (AHLs) | Autoinducing Peptides (AIPs) | Pseudomonas Quinolone Signal (PQS) |
| Primary Role | Host-microbe interaction; modulation of host intestinal epithelial barrier function.[1] | Intra- and inter-species bacterial communication (Quorum Sensing).[4][5] | Primarily intra-species communication in Gram-positive bacteria.[4] | Intra-species communication in Pseudomonas aeruginosa.[6][7] |
| Producing Organisms | Gut microbiota (e.g., Lactobacillus, Bifidobacterium) from linoleic acid.[2] | Many Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri).[5] | Gram-positive bacteria (e.g., Staphylococcus aureus).[4] | Pseudomonas aeruginosa.[6][7] |
| Target Receptor | Host G protein-coupled receptor 40 (GPR40).[1] | Bacterial cytoplasmic LuxR-type transcriptional regulators. | Bacterial membrane-bound two-component sensor kinases. | Bacterial cytoplasmic PqsR (MvfR) transcriptional regulator.[7] |
| Signaling Pathway | GPR40-MEK-ERK pathway in host cells.[1] | Dimerization of LuxR-type receptors, leading to regulation of target gene expression in bacteria. | Phosphorylation cascade in two-component systems, leading to regulation of target gene expression in bacteria. | Binding to PqsR, leading to regulation of virulence factor expression in P. aeruginosa.[7] |
| Biological Effect | Ameliorates intestinal barrier impairment; regulates host immune responses.[1] | Regulation of virulence, biofilm formation, and bioluminescence in bacteria.[5] | Regulation of virulence, competence, and sporulation in bacteria.[4] | Regulation of virulence factor production in P. aeruginosa.[6][7] |
Signaling Pathways: A Visual Comparison
The signaling pathways of this compound and canonical quorum sensing molecules are fundamentally different, as illustrated in the diagrams below.
Caption: this compound signaling pathway in host-microbe interaction.
Caption: Generalized AHL-mediated quorum sensing pathway in bacteria.
Experimental Protocols for Validating Microbial Communication Molecules
The validation of a molecule's role in microbial communication involves a series of rigorous experimental procedures. Below are key experimental protocols that are typically employed.
1. Identification and Quantification of the Signaling Molecule
-
Methodology:
-
Bacterial Culture: Grow the bacterium of interest in a defined medium.
-
Supernatant Extraction: Separate the bacterial cells from the culture medium by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the potential signaling molecule from the extract using techniques like High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: Determine the chemical structure of the purified molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the molecule in bacterial cultures at different growth phases.
-
2. Biosensor Assays for Detecting Signaling Activity
-
Methodology:
-
Biosensor Strain: Utilize a reporter bacterial strain that is engineered to produce a detectable signal (e.g., light, color) in the presence of a specific class of signaling molecules. For example, Agrobacterium tumefaciens KYC55 can be used as a broad-range AHL biosensor.[8]
-
Overlay Assay: Streak the test bacterium on an agar plate. Overlay with a soft agar containing the biosensor strain. A positive result is indicated by the activation of the reporter in the vicinity of the test bacterium.[9]
-
Liquid Culture Assay: Co-culture the test bacterium or add its culture supernatant to a liquid culture of the biosensor strain and measure the reporter signal.
-
3. Genetic Analysis of Biosynthesis and Reception
-
Methodology:
-
Gene Knockout: Create mutant strains of the producing bacterium with deletions in the putative biosynthesis genes for the signaling molecule.
-
Phenotypic Analysis: Compare the phenotype of the mutant with the wild-type strain, looking for alterations in group behaviors like biofilm formation or virulence factor production.
-
Complementation: Introduce the deleted gene back into the mutant on a plasmid to see if the wild-type phenotype is restored.
-
Receptor Identification: Use techniques like affinity chromatography with a labeled version of the signaling molecule to identify its cognate receptor protein in the target bacterium.
-
4. Transcriptomic Analysis (RNA-Seq)
-
Methodology:
-
Experimental Setup: Expose the target bacterium to a purified sample of the signaling molecule.
-
RNA Extraction and Sequencing: Extract total RNA from the bacterial cells and perform RNA sequencing to identify genes that are differentially expressed in response to the signaling molecule.
-
Data Analysis: Analyze the transcriptomic data to understand the regulatory network controlled by the signaling molecule.
-
The following diagram illustrates a general workflow for validating a novel microbial communication molecule.
Caption: Experimental workflow for validating a microbial signaling molecule.
Conclusion
References
- 1. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 10-hydroxy-cis-12-octadecenic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing and Phytochemicals [mdpi.com]
- 6. Methods for Measuring the Production of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 10(S)-HOME and Other Oxylipins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) and other prominent oxylipins. This analysis is supported by experimental data and detailed methodologies to facilitate further investigation into the therapeutic potential of these lipid mediators.
Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Among these, this compound has emerged as a significant modulator of immune responses. This guide delves into a comparative analysis of this compound with other well-characterized oxylipins, such as prostaglandins and leukotrienes, to highlight its unique biological profile.
Data Presentation: A Quantitative Comparison of Oxylipin Bioactivity
The following table summarizes the quantitative data on the bioactivity of this compound in comparison to other representative oxylipins. The data is compiled from various studies and presented to offer a clear comparison of their potency and efficacy in different biological assays.
| Oxylipin | Receptor/Target | Biological Effect | Effective Concentration | Cell Type |
| This compound | CD36 | Th1 Polarization | 100 µM | Naive CD4+ T cells |
| Prostaglandin E2 (PGE2) | EP2/EP4 | Potentiation of Th1 differentiation | Nanomolar (nM) range | T cells |
| Prostaglandin E2 (PGE2) | EP2/EP4 | Inhibition of Th1 differentiation | Micromolar (µM) range | T cells |
| Leukotriene B4 (LTB4) | BLT1 | Neutrophil chemotaxis | Nanomolar (nM) range | Neutrophils |
| Lipoxin A4 (LXA4) | ALX/FPR2 | Anti-inflammatory, pro-resolving | Nanomolar (nM) range | Various immune cells |
Signaling Pathways: Unraveling the Mechanism of Action
The biological effects of oxylipins are mediated through specific signaling pathways. Understanding these pathways is critical for drug development and therapeutic intervention.
This compound Signaling Pathway
This compound has been shown to induce the polarization of naive CD4+ T cells towards a Th1 phenotype through its interaction with the scavenger receptor CD36.[1] The binding of this compound to CD36 is believed to initiate a downstream signaling cascade involving Src family kinases, JNK, and the activation of the transcription factor NF-κB, ultimately leading to the expression of Th1-associated cytokines like IFN-γ.
Comparative Oxylipin Signaling Pathways
In contrast to this compound, other oxylipins like prostaglandins and leukotrienes primarily signal through G protein-coupled receptors (GPCRs).[2][3][4][5][6] For instance, Prostaglandin E2 (PGE2) exerts its effects through four subtypes of GPCRs (EP1-4), leading to a wide range of cellular responses depending on the receptor subtype expressed and the cellular context.[7][8] Leukotriene B4 (LTB4) signals through the BLT1 and BLT2 receptors, potent chemoattractants for neutrophils.[9]
Experimental Protocols: A Guide to Comparative Analysis
To facilitate further research, this section provides a detailed protocol for a key experiment to compare the effects of this compound and other oxylipins on T cell polarization.
In Vitro T Helper Cell Polarization Assay
This protocol outlines the steps to differentiate naive CD4+ T cells into Th1 and other T helper subsets and to assess the modulatory effects of different oxylipins.
Materials:
-
Naive CD4+ T cell isolation kit
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-2, IL-12, and anti-IL-4 antibody (for Th1 polarization)
-
This compound and other oxylipins of interest (e.g., PGE2, LTB4)
-
Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ)
-
96-well cell culture plates
Procedure:
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit according to the manufacturer's instructions.
-
T Cell Activation and Polarization:
-
Coat a 96-well plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies in PBS for 2 hours at 37°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
To induce Th1 polarization, add recombinant human IL-12 (e.g., 10 ng/mL) and anti-human IL-4 antibody (e.g., 10 µg/mL).
-
Add this compound or other oxylipins at various concentrations to the respective wells. Include a vehicle control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Restimulation and Intracellular Cytokine Staining:
-
On the day of analysis, restimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IFN-γ.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the percentage of IFN-γ-producing CD4+ T cells in each condition.
-
This comprehensive guide provides a foundational understanding of this compound in the context of other oxylipins. The provided data, pathway diagrams, and experimental protocol are intended to serve as a valuable resource for researchers investigating the intricate roles of these lipid mediators in health and disease. Further research is warranted to fully elucidate the therapeutic potential of modulating this compound signaling pathways.
References
- 1. Prostaglandin E2 affects T cell responses through modulation of CD46 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]
- 6. cusabio.com [cusabio.com]
- 7. Prostaglandin E2 and T cells: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin E2 controls the metabolic adaptation of T cells to the intestinal microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Biosynthetic 10(S)-HOME: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biosynthetic 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) with its enantiomer, 10(R)-HOME, and its precursor, linoleic acid. Detailed experimental protocols for the confirmation of its stereochemistry, comparative analytical data, and an overview of its biosynthetic pathway are presented to support research and drug development efforts.
Structural and Biological Comparison
The defining feature of this compound is the specific spatial arrangement (stereochemistry) of the hydroxyl group at the 10th carbon position, designated as "S" according to the Cahn-Ingold-Prelog priority rules. This seemingly minor structural difference between this compound and its mirror image, 10(R)-HOME, can lead to significant variations in their biological activities.
| Feature | This compound | 10(R)-HOME | Linoleic Acid |
| Chemical Formula | C₁₈H₃₄O₃ | C₁₈H₃₄O₃ | C₁₈H₃₂O₂ |
| Molar Mass | 298.46 g/mol | 298.46 g/mol | 280.45 g/mol |
| IUPAC Name | (10S,12Z)-10-hydroxyoctadec-12-enoic acid | (10R,12Z)-10-hydroxyoctadec-12-enoic acid | (9Z,12Z)-octadeca-9,12-dienoic acid |
| Key Structural Feature | (S)-configuration at C10 hydroxyl group | (R)-configuration at C10 hydroxyl group | Two cis double bonds at C9 and C12 |
| Biological Activity | Potent agonist of GPR40 | Less potent or inactive at GPR40 | Precursor to this compound and other bioactive lipids |
| GPR40 Activation (EC₅₀) | ~5-10 µM | Significantly higher than this compound | Does not directly activate GPR40 |
Experimental Protocols for Structural Confirmation
The absolute configuration of this compound is critical to its biological function and must be rigorously confirmed. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and identifying enantiomers.
Chiral HPLC Separation of 10-HOME Enantiomers
Objective: To separate and quantify the this compound and 10(R)-HOME enantiomers.
Materials:
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralcel OD-H or Chiralpak AD)
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (0.1%) for acidic compounds.
-
10-HOME racemic standard (a 50:50 mixture of this compound and 10(R)-HOME)
-
Biosynthetic 10-HOME sample
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Standard Injection: Inject a known concentration of the 10-HOME racemic standard to determine the retention times of the 10(S) and 10(R) enantiomers. The elution order will depend on the specific chiral stationary phase used.
-
Sample Injection: Inject the biosynthetic 10-HOME sample under the same chromatographic conditions.
-
Data Analysis: Compare the retention time of the peak in the biosynthetic sample to the retention times of the standards. The presence of a single peak corresponding to the retention time of the this compound standard confirms the enantiopurity of the biosynthetic product. The peak area can be used for quantification.
Comparative Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the chemical structure of molecules. While the NMR and MS spectra of enantiomers are identical in an achiral environment, they provide the foundational data for structural confirmation.
¹H and ¹³C NMR Spectroscopy
The following table summarizes the expected chemical shifts for 10-hydroxy-12(Z)-octadecenoic acid. Note that the spectra for the S and R enantiomers will be identical.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ (C18) | ~0.9 | ~14 |
| (CH₂)n | ~1.3-1.6 | ~22-32 |
| CH₂-C=C (C8, C11) | ~2.0-2.2 | ~25-28 |
| CH₂-COOH (C2) | ~2.3 | ~34 |
| CH-OH (C10) | ~3.6 | ~72 |
| -CH=CH- (C12, C13) | ~5.3-5.6 | ~125-135 |
| COOH (C1) | ~11-12 (broad) | ~179 |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Mass Spectrometry
The mass spectrum of 10-hydroxy-12-octadecenoic acid will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can help confirm the position of the hydroxyl group and the double bond.
| Ion | m/z (negative ion mode) | Description |
| [M-H]⁻ | 297.2 | Deprotonated molecular ion |
| [M-H-H₂O]⁻ | 279.2 | Loss of water from the hydroxyl group |
Biosynthesis of this compound and Signaling Pathway
Biosynthetic this compound is produced from linoleic acid by specific bacteria residing in the gut, most notably Lactobacillus plantarum. This biotransformation is a key step in the microbial metabolism of dietary fatty acids.
The biosynthesis of this compound from linoleic acid is catalyzed by the enzyme linoleic acid Δ9 hydratase, found in gut bacteria such as Lactobacillus plantarum. This enzyme stereospecifically adds a water molecule across the double bond at the 9th carbon of linoleic acid, resulting in the formation of this compound.
Once produced, this compound can act as a signaling molecule by activating G protein-coupled receptor 40 (GPR40). This activation initiates a downstream signaling cascade involving Gq protein, phospholipase C (PLC), inositol trisphosphate (IP₃), and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), triggering various cellular responses, a notable example being the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Workflow for Structure Confirmation
The following workflow outlines the key steps for confirming the structure of biosynthetically produced 10-HOME.
This comprehensive approach, combining biosynthetic methods with rigorous analytical and biological characterization, is essential for advancing our understanding of this compound and its potential therapeutic applications.
A Comparative Analysis of the Bioactivities of 10(S)-HOME and Other Lipid Mediators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
Introduction
Lipid mediators are a diverse class of signaling molecules derived from the oxidative metabolism of polyunsaturated fatty acids. They play critical roles in a vast array of physiological and pathophysiological processes, including inflammation, immune responses, and metabolic regulation. Among these, 10(S)-hydroxy-12(Z),15(Z)-octadecadienoic acid (10(S)-HOME), an oxylipin produced from α-linolenic acid by gut microbiota, has emerged as a molecule of interest. This guide provides a comprehensive comparison of the biological activities of this compound with other well-characterized lipid mediators, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). The information is presented to aid researchers in understanding its potential therapeutic applications and to guide future drug development efforts.
Key Biological Activities: A Quantitative Comparison
The biological effects of lipid mediators are often concentration-dependent and receptor-specific. This section summarizes the key activities of this compound and compares its potency with other relevant lipid mediators.
Table 1: Comparative Biological Activities of this compound and Other Lipid Mediators
| Biological Activity | Lipid Mediator | Target/Assay | Quantitative Data (EC50/IC50 or effective concentration) | Reference |
| Anti-inflammatory Activity | (±)-10-HOME | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | Effective at 10 µM | [1] |
| 13-HPODE | Inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages | Marked reduction | [2] | |
| Metabolic Regulation | (±)-10-HOME | Prevention of LXR agonist-induced SREBP-1c mRNA expression in HepG2 cells | Effective at 10 µM | [1] |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Inhibition of triglyceride accumulation in mouse primary hepatocytes | Significant inhibition | [3][4] | |
| PPARγ Activation | 10-(Z,E)-HODE isomers | PPARγ luciferase reporter assay | Significant activation | [5] |
| 9-HODE | PPARγ luciferase transactivation assay | ~3.9-fold activation at 6 µM | [6] | |
| 13(S)-HODE | PPARγ ligand | Apoptotic effect reduced by PPARγ antagonist | [2] | |
| GPR132 Activation | 9(S)-HODE | GPR132a activation (pEC50) | 5.9 ± 0.14 | [1] |
| 9-HODE | GPR132 activation (EC50) | 7.5 µM | [7] | |
| 13-HODE | GPR132 activation | Weak ligand | [7] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of these lipid mediators are elicited through their interaction with specific cellular receptors and signaling pathways.
GPR132 Signaling
9-HODE is a known potent agonist of G protein-coupled receptor 132 (GPR132), also known as G2A. Activation of GPR132 by 9-HODE is associated with pro-inflammatory responses. In contrast, 13-HODE is a weak ligand for this receptor.[7] There is currently limited evidence to suggest that this compound is a significant ligand for GPR132.
Figure 1: Simplified signaling pathway of 9-HODE via the GPR132 receptor.
PPARγ Signaling
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and inflammation. Both 9-HODE and 13-HODE have been shown to be agonists of PPARγ.[8] Studies on various isomers of 10-HODE indicate that they also possess significant PPARγ agonist activity.[5] Activation of PPARγ by these lipid mediators can lead to the regulation of target genes involved in lipid metabolism and inflammation.
Figure 2: Generalized signaling pathway for PPARγ activation by lipid mediators.
Detailed Experimental Methodologies
To facilitate the replication and validation of the findings presented, detailed protocols for the key experiments are provided below.
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[9]
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1-2 hours.
-
LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.[9]
Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[9]
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-treated control group.
References
- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2020-2214 [excli.de]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 10(S)-HOME Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipid mediators is paramount. 10(S)-hydroxyoctadecadienoic acid (10(S)-HOME) is an important signaling molecule involved in various physiological and pathological processes. The reliability of any study on this compound hinges on the specificity of the assay used for its detection and quantification. This guide provides a comparison of common assay methodologies for this compound and details the necessary experimental protocols to validate their specificity.
Comparison of Assay Methodologies
The two primary methods for quantifying this compound are immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each has distinct advantages and disadvantages that researchers must consider based on their specific needs.
| Parameter | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High: Dependent on antibody cross-reactivity with structurally similar lipids (e.g., other HODE isomers). | Very High: Can distinguish between isomers based on chromatographic separation and specific precursor-product ion transitions. |
| Sensitivity (LOD) | Typically in the low pg/mL range. | Can achieve sub-pg/mL sensitivity with optimized methods. |
| Linear Range | Generally narrower, often spanning 2-3 orders of magnitude. | Wider dynamic range, often spanning 4-5 orders of magnitude. |
| Precision (%CV) | Intra-assay CV < 10%, Inter-assay CV < 15% is typical. | Intra- and Inter-assay CV < 15% is achievable. |
| Accuracy (% Recovery) | Typically 80-120%. | Typically 85-115%. |
| Sample Throughput | High: 96-well plate format allows for simultaneous analysis of many samples. | Lower: Sequential analysis of samples, though autosamplers enable unattended runs. |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and maintenance costs. |
| Instrumentation | Standard plate reader. | Requires a specialized LC-MS/MS system. |
Experimental Protocols for Specificity Validation
To ensure the reliability of this compound measurements, rigorous validation of the chosen assay's specificity is crucial. Below are detailed protocols for validating both immunoassays and LC-MS/MS methods.
Protocol 1: Specificity Validation of a this compound Immunoassay
Objective: To determine the cross-reactivity of the immunoassay with structurally related lipid mediators.
Materials:
-
This compound ELISA kit
-
This compound standard
-
Potential cross-reactants (e.g., 9(S)-HODE, 13(S)-HODE, 10(R)-HOME, 12(S)-HETE, 15(S)-HETE, arachidonic acid)
-
Assay buffer provided with the kit
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a standard curve for this compound according to the ELISA kit manufacturer's instructions. This typically involves serial dilutions of the this compound standard.
-
Prepare Cross-Reactivity Solutions:
-
Prepare stock solutions of each potential cross-reactant in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1 mg/mL).
-
Create a series of dilutions for each cross-reactant in the assay buffer. The concentration range should be wide enough to observe any potential binding, typically from the expected physiological range up to a concentration at least 1000-fold higher than the midpoint of the this compound standard curve.
-
-
Assay Performance:
-
Add the prepared standards and cross-reactant dilutions to the wells of the ELISA plate in duplicate or triplicate.
-
Follow the ELISA kit protocol for the addition of other reagents (e.g., tracer, antibody), incubation times, washing steps, and substrate development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of this compound for the standard curve.
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
-
Interpretation: A lower percentage of cross-reactivity indicates a higher specificity of the assay for this compound.
Protocol 2: Specificity Validation of a this compound LC-MS/MS Method
Objective: To demonstrate the chromatographic separation of this compound from its isomers and the specificity of the MS/MS detection.
Materials:
-
LC-MS/MS system (including a suitable chiral column)
-
This compound analytical standard
-
Isomeric standards (e.g., 9(S)-HODE, 13(S)-HODE, 10(R)-HOME)
-
Internal standard (e.g., this compound-d4)
-
High-purity solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Biological matrix (e.g., plasma, cell culture media)
Procedure:
-
Chromatographic Separation:
-
Develop a chromatographic method capable of separating this compound from its isomers. This often requires a chiral stationary phase column.
-
Prepare a mixture of the this compound standard and its isomeric standards.
-
Inject the mixture and optimize the mobile phase composition and gradient to achieve baseline separation of the isomers.
-
-
MS/MS Method Development:
-
Infuse the this compound standard and the internal standard into the mass spectrometer to determine the optimal precursor and product ion transitions (MRM transitions) and collision energies.
-
Confirm that the selected MRM transitions are specific to this compound and do not show interference from co-eluting matrix components or isomeric standards.
-
-
Method Validation in Matrix:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound and the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the peak area of this compound in a neat solution to that in a post-extraction spiked matrix sample.
-
Linearity: Prepare a calibration curve by spiking known concentrations of this compound into the biological matrix. The curve should have at least six non-zero points and be analyzed over several days to assess linearity and reproducibility.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range. Analyze these QCs on multiple days to determine the intra- and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via PPARγ activation.
Experimental Workflow for Assay Specificity Validation
Caption: Workflow for validating the specificity of immunoassays and LC-MS/MS methods.
Logical Relationship for Assay Selection
Caption: Decision tree for selecting a this compound assay based on specificity needs.
A Comparative Analysis of 10(S)-HOME and Oleic Acid: Biological Effects and Signaling Pathways
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
In the intricate world of lipid signaling, fatty acids and their metabolites play pivotal roles in regulating a vast array of physiological and pathological processes. This guide provides a detailed comparison of two such molecules: 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) and the well-known monounsaturated fatty acid, oleic acid. While oleic acid is a ubiquitous dietary component with extensively studied effects, this compound is an emerging gut microbiome metabolite of linoleic acid with potent immunomodulatory and metabolic activities. This document aims to provide a comprehensive, data-driven comparison of their biological effects, mechanisms of action, and the experimental protocols used to elucidate them, catering to researchers, scientists, and professionals in drug development.
Comparative Overview of Biological Effects
This compound and oleic acid exert a range of effects on cellular function, from receptor activation and inflammatory responses to cell proliferation. The following table summarizes key quantitative data for a direct comparison of their activities.
| Biological Effect | This compound | Oleic Acid | Reference Cell/System |
| GPR40 Activation (EC50) | 7.51 µM | ~1-10 µM[1][2] | HEK293 cells |
| GPR120 Activation (EC50) | 8.1 µM | ~1-10 µM[3] | HEK293 cells |
| Anti-inflammatory Activity | Reduces TNF-α and IL-10 in LPS-stimulated dendritic cells | Inhibits TNF-α production and increases IL-10 secretion in some models[4][5]; no effect in others[6] | Murine dendritic cells, 3T3-L1 adipocytes |
| Cell Proliferation | Data not available | Can promote or inhibit proliferation depending on cell type and concentration[7] | Various cancer cell lines, bovine satellite cells |
Signaling Pathways
Both this compound and oleic acid mediate their effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR40 and GPR120. Activation of these receptors initiates downstream signaling cascades involving calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).
GPR40 Signaling Pathway
References
- 1. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic acid-related anti-inflammatory effects in force-stressed PdL fibroblasts are mediated by H3 lysine acetylation associated with altered IL10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dietary Fatty Acids Differentially Regulate Production of TNF-α and IL-10 by Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 10(S)-HOME: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 10(S)-HOME (10(S)-hydroxy-12(Z)-octadecenoic acid), a gut microbiome metabolite of linoleic acid utilized in various research applications. While specific regulations may vary, the following procedures are based on established best practices for handling fatty acid derivatives in a laboratory setting.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. The following protocols outline the necessary personal protective equipment (PPE) and immediate actions for spill containment.
Personal Protective Equipment (PPE): When handling this compound, especially when supplied in an ethanol solution, the following PPE is recommended:
-
Eye Protection: Chemical splash goggles and a face shield should be worn to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If working with large quantities or in a poorly ventilated area, use a respirator.
Spill Response: In the event of a spill, immediate action is necessary to contain and clean the affected area:
-
Small Spills: For minor spills, absorb the substance with a liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[2]
-
Large Spills: For larger spills, first cover the area with sand or earth before collection.[3]
-
Ventilation: Ensure the area is adequately ventilated during cleanup.[2]
-
Decontamination: After the material is collected, flush the spill site with plenty of water.[2][3]
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data and properties of this compound and its common solvent, ethanol, which are pertinent to its safe disposal.
| Property | This compound | Ethanol |
| Molecular Formula | C18H34O3 | C2H5OH |
| Molecular Weight | 298.5 g/mol | 46.07 g/mol |
| Physical State | Typically a solution in ethanol[4] | Colorless liquid |
| Solubility | Soluble in ethanol (1 mg/ml)[4] | Miscible with water |
| Flammability | Not classified as flammable | Highly flammable liquid and vapor[2] |
| Primary Hazard | May cause eye irritation | Flammable, causes serious eye irritation[2] |
| Storage Temperature | -20°C[4] | Store in a cool, dry, well-ventilated area |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial waste generation to final disposal.
1. Waste Identification and Segregation:
-
Identify the waste as non-acutely hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as radioactive or biological waste. If it is a mixed waste, consult your institution's specific guidelines for mixed waste disposal.[5]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly indicates the contents, including "this compound" and the solvent (e.g., "in Ethanol").
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Store away from incompatible materials, such as strong bases, metals, and organic compounds.[1]
4. Disposal Request and Collection:
-
Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.[2]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 10(S)-HOME
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of 10(S)-hydroxy-12Z-octadecenoic acid (10(S)-HOME).
This document provides crucial safety and logistical information for the laboratory use of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling similar fatty acids and general laboratory safety protocols. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE and handling procedures when working with this compound.
| Area of Protection | Required PPE and Procedures | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures. | Protects against accidental splashes of the compound or solvents, which could cause eye irritation or injury. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility chart for the specific solvent being used. Change gloves frequently and immediately if contaminated. | Prevents skin contact with this compound and solvents. Fatty acids can be absorbed through the skin, and some solvents are irritants or toxic. |
| Body Protection | A full-sleeved laboratory coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Typically not required when handling small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working with volatile solvents outside of a fume hood. | Minimizes inhalation of any aerosols or solvent vapors. |
| General Hygiene | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and cross-contamination. |
Operational Plan: A Step-by-Step Workflow
A structured workflow is essential for ensuring safety and experimental reproducibility. The following diagram illustrates a typical operational plan for handling this compound in a research setting.
Experimental Protocol: General Procedure for Cell Culture Application
The following is a generalized protocol for the application of this compound to a cell culture. This should be adapted based on the specific cell line and experimental objectives.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile ethanol or DMSO)
-
Cell culture medium
-
Pipettes and sterile, disposable tips
-
Cell culture plates with seeded cells
-
Incubator
Methodology:
-
Stock Solution Preparation:
-
Under sterile conditions, preferably in a biological safety cabinet, dissolve a known weight of this compound in the chosen solvent to create a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution. The stock solution should be stored at an appropriate temperature (e.g., -20°C or -80°C) as recommended by the supplier.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with cell culture medium to the desired final concentrations.
-
It is crucial to ensure that the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Return the cell culture plates to the incubator and maintain them under standard conditions (e.g., 37°C, 5% CO2) for the desired treatment duration.
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, gene expression analysis, etc.).
-
Hypothetical Signaling Pathway
While the specific signaling pathways activated by this compound are not yet fully elucidated, based on the known activities of other hydroxy fatty acids, it is plausible that it may interact with peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors (GPCRs) involved in inflammation and metabolic regulation. The following diagram illustrates a hypothetical signaling cascade.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection. All waste should be handled in accordance with institutional and local regulations.
Liquid Waste:
-
Solvent-based solutions of this compound: Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvent used.
-
Aqueous solutions containing this compound (e.g., used cell culture medium): Depending on the concentration and institutional guidelines, this may be treated as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain unless explicitly permitted.
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, gloves, tubes): Dispose of in a designated solid hazardous waste container.
-
Unused this compound: Dispose of as solid chemical waste in its original or a suitable, labeled container.
Always consult your institution's EHS department for specific disposal procedures. Never dispose of chemical waste in the regular trash or down the sanitary sewer without prior approval.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
